Benzo[d]oxazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZVUPWWWWWFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625100 | |
| Record name | 1,3-Benzoxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638192-65-1 | |
| Record name | 1,3-Benzoxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzo[d]oxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Benzo[d]oxazole-5-carbaldehyde. Due to the limited availability of published, experimentally verified spectra for this specific compound, the data presented herein is a well-informed prediction based on the analysis of closely related benzoxazole derivatives and established principles of NMR spectroscopy. This guide also outlines detailed experimental protocols for acquiring high-quality NMR data for this class of compounds and includes visualizations of the molecular structure and analytical workflow.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the aldehydic and aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbaldehyde group and the electronic environment of the heterocyclic ring system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.3 - 8.5 | s | - |
| H-4 | 8.1 - 8.3 | d | ~1.5 |
| H-6 | 7.9 - 8.1 | dd | ~8.5, 1.5 |
| H-7 | 7.7 - 7.9 | d | ~8.5 |
| 5-CHO | 9.9 - 10.1 | s | - |
s = singlet, d = doublet, dd = doublet of doublets
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal expected at the downfield end of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151 - 154 |
| C-3a | 149 - 152 |
| C-4 | 122 - 125 |
| C-5 | 130 - 133 |
| C-6 | 128 - 131 |
| C-7 | 111 - 114 |
| C-7a | 141 - 144 |
| 5-CHO | 190 - 193 |
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of benzoxazole derivatives.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative for more polar compounds.[2] The choice of solvent can slightly influence the chemical shifts.
2. Instrumentation and Data Acquisition
-
Spectrometer: NMR spectra are typically recorded on spectrometers with operating frequencies of 300, 400, or 500 MHz for ¹H NMR and 75, 100, or 125 MHz for ¹³C NMR, respectively.[3]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[1]
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.
-
Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments) is commonly used.[1]
-
Spectral Width: A spectral width of 200-220 ppm is typical.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing and Referencing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
Visualizations
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Caption: A logical workflow for the structural elucidation of a compound using NMR spectroscopy.
References
Mass Spectrometry Fragmentation of Benzo[d]oxazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Benzo[d]oxazole-5-carbaldehyde. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide synthesizes information from the known fragmentation behaviors of related benzoxazole derivatives and aromatic aldehydes to propose a likely fragmentation pathway. This document is intended to serve as a reference for the identification and structural elucidation of this compound and similar molecules in mass spectrometry-based analyses. A generalized experimental protocol for acquiring the mass spectrum of a solid, aromatic compound is also provided.
Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of the aldehyde functional group and the benzoxazole core. The molecular ion ([M]+•) is expected to be observed at an m/z of 147, corresponding to its monoisotopic mass.
The primary fragmentation pathways are predicted to involve:
-
Loss of a Hydrogen Radical: A common fragmentation for aromatic aldehydes, leading to the formation of a stable [M-H]+ ion.
-
Loss of the Formyl Radical: Alpha-cleavage resulting in the loss of the entire aldehyde group (CHO) is a characteristic fragmentation of aldehydes.
-
Loss of Carbon Monoxide: The benzoxazole ring can undergo rearrangement and lose a molecule of carbon monoxide (CO).
-
Cleavage of the Oxazole Ring: Subsequent fragmentation of the benzoxazole core can lead to the loss of small neutral molecules like hydrogen cyanide (HCN).
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted major fragment ions for this compound in an EI-MS experiment. The relative abundances are qualitative predictions based on the expected stability of the fragment ions.
| m/z | Predicted Formula | Neutral Loss | Predicted Relative Abundance |
| 147 | [C₈H₅NO₂]+• | - | Moderate |
| 146 | [C₈H₄NO₂]+ | H• | High |
| 119 | [C₇H₅NO]+• | CO | Moderate to High |
| 118 | [C₇H₄NO]+ | CHO• | Moderate |
| 92 | [C₆H₄O]+• | HCN (from m/z 119) | Moderate |
| 91 | [C₆H₅N]+• | CO (from m/z 119) | Low to Moderate |
| 90 | [C₆H₄N]+ | CO (from m/z 118) | Low |
| 64 | [C₅H₄]+• | CO (from m/z 92) | Low |
| 63 | [C₅H₃]+ | H (from m/z 64) | Low |
Experimental Protocols
The following is a generalized protocol for the analysis of a solid, aromatic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
3.1. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
3.2. Gas Chromatography (GC) Conditions
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-300
-
Scan Mode: Full scan
3.4. Data Analysis
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and compare the observed fragment ions with the predicted fragmentation pattern in Section 2.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison, if available.
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the logical relationships in the proposed fragmentation of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Determining the Solubility of Benzo[d]oxazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of Benzo[d]oxazole-5-carbaldehyde, a heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical research. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines detailed experimental protocols to enable researchers to generate reliable solubility profiles in a variety of solvents. Understanding the solubility of this compound is critical for its application in drug discovery, formulation development, and chemical synthesis.
Introduction to this compound and its Solubility
This compound (CAS 638192-65-1) is a versatile intermediate used in the synthesis of a diverse range of biologically active molecules. Its structure, featuring a fused benzene and oxazole ring with an aldehyde functional group, suggests a molecule with moderate polarity. The parent compound, benzoxazole, is known to be sparingly soluble in water but soluble in several organic solvents.[1][2][3] The aldehyde group in this compound can participate in hydrogen bonding, which may influence its solubility in protic solvents.
A thorough understanding of its solubility in different solvent systems is a prerequisite for:
-
Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis and purification.
-
Formulation Development: Designing effective delivery systems for potential therapeutic agents.
-
In Vitro and In Vivo Studies: Preparing stock solutions and understanding bioavailability.
Theoretical Considerations and Solvent Selection
The principle of "like dissolves like" provides a preliminary guide for solvent selection. Given the aromatic and heterocyclic nature of this compound, a range of solvents with varying polarities should be investigated.
Recommended Solvent Classes for Initial Screening:
-
Protic Solvents: Water, Ethanol, Methanol, Isopropanol
-
Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone
-
Aprotic Nonpolar Solvents: Toluene, Hexane, Dichloromethane, Chloroform
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values to assess the impact of ionization.
Experimental Protocols for Solubility Determination
The following protocols describe a systematic approach to determining the solubility of this compound, progressing from qualitative assessment to quantitative measurement.
Qualitative Solubility Assessment
This initial screening provides a rapid evaluation of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (see Section 2)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Sample Preparation: Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously shake or vortex the mixture for 30-60 seconds.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification: Classify the solubility as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
-
Record Keeping: Meticulously record the observations for each solvent in a table similar to Table 1.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]
Materials:
-
This compound
-
Selected solvents for quantitative analysis
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 5-10 mg in 2-5 mL). The presence of excess solid is crucial to ensure saturation.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL, g/L, or mol/L.
-
Data Presentation
All quantitative solubility data should be systematically organized for clear comparison and interpretation.
Table 1: Template for Recording Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |
| Water | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| DMSO | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| Dichloromethane | 25 | Shake-Flask | |||
| PBS (pH 7.4) | 37 | Shake-Flask | |||
| Add other solvents as needed |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Conclusion
This guide provides a robust framework for researchers to systematically determine the solubility of this compound in various solvents. By following these detailed experimental protocols, scientists and drug development professionals can generate the critical data needed to advance their research and development activities. The resulting solubility profile will be instrumental in optimizing synthetic routes, designing effective formulations, and enabling further biological evaluation of this important chemical entity.
References
Physical and chemical properties of Benzo[d]oxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Benzo[d]oxazole-5-carbaldehyde. This heterocyclic building block is of significant interest in medicinal chemistry and pharmaceutical research due to its versatile reactivity and the diverse biological activities exhibited by its derivatives. This document summarizes its known properties, provides likely experimental protocols, and visualizes its role in relevant signaling pathways.
Core Properties of this compound
This compound, a key intermediate in the synthesis of various bioactive compounds, possesses a unique molecular architecture that underpins its chemical reactivity and biological significance.
Structural and Identification Data
| Property | Value | Source |
| IUPAC Name | 1,3-benzoxazole-5-carbaldehyde | [1] |
| CAS Number | 638192-65-1 | [1][2][3][4] |
| Molecular Formula | C₈H₅NO₂ | [1][2][3][4] |
| Molecular Weight | 147.13 g/mol | [1][2][3][4] |
| Canonical SMILES | C1=CC2=C(C=C1C=O)N=CO2 | [1] |
| InChI Key | NOZVUPWWWWWFEV-UHFFFAOYSA-N | [1] |
| Synonyms | 5-Benzoxazolecarboxaldehyde, Benzo[d]oxazole-5-formaldehyde, Benzoxazole-5-carbaldehyde | [2] |
| Appearance | White to off-white solid | [2][5] |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 271.1 ± 13.0 °C (Predicted) | [2] |
| 359.3 °C at 760 mmHg (Predicted) | [5] | |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -2.52 ± 0.10 (Predicted) | [2] |
| XLogP3 | 1.1 | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Chemical Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods established for the formation of the benzoxazole core, followed by the introduction or modification of the carbaldehyde group.
General Synthesis Protocol
A plausible and common method for the synthesis of benzoxazole derivatives involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative. For this compound, a likely precursor would be 3-amino-4-hydroxybenzaldehyde.
Reaction Scheme:
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-amino-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a high-boiling point solvent like polyphosphoric acid (PPA).
-
Addition of Cyclizing Agent: Add the cyclizing agent, which could be a carboxylic acid derivative like an orthoester or an acid chloride (1.1 equivalents). The choice of reagent will influence the reaction conditions.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If PPA is used, the mixture is poured into ice-water to precipitate the product. If an organic solvent is used, it is removed under reduced pressure.
-
Purification: The crude product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the benzoxazole ring system.
-
Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
-
Condensation Reactions: With amines to form imines (Schiff bases) or with active methylene compounds.
-
Reduction: Reduction to the corresponding alcohol (5-(hydroxymethyl)benzo[d]oxazole) using reducing agents like sodium borohydride.
-
Oxidation: Oxidation to the corresponding carboxylic acid (benzo[d]oxazole-5-carboxylic acid).
-
-
Benzoxazole Ring: The aromatic benzoxazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the benzoxazole ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Aromatic (H) | 7.0 - 8.5 | Doublet (d), Doublet of Doublets (dd), Singlet (s) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals corresponding to the aromatic carbons of the benzoxazole core.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 180 - 190 |
| Aromatic (C) | 110 - 160 |
| C-2 (Oxazole) | 150 - 165 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the aldehyde and the benzoxazole ring system.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | ~1700 (strong) |
| C-H (Aldehyde) | ~2850 and ~2750 (medium) |
| C=N (Oxazole) | ~1650 |
| C-O (Oxazole) | ~1250 |
| Aromatic C=C | ~1600 and ~1475 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 147.13). Characteristic fragmentation patterns would likely involve the loss of the carbonyl group (CO) and cleavage of the oxazole ring.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant potential as therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[4] These compounds have been found to exert neuroprotective effects by modulating key signaling pathways.[4]
Modulation of the Akt/GSK-3β/NF-κB Signaling Pathway
In cellular models of Alzheimer's disease, synthetic derivatives of the benzo[d]oxazole scaffold have been shown to protect against β-amyloid-induced neurotoxicity by modulating the Akt/GSK-3β/NF-κB signaling pathway.[4] This pathway is crucial in regulating cell survival, inflammation, and apoptosis.
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease. Its activation can lead to the hyperphosphorylation of tau protein, a hallmark of the disease, and can also promote the production of pro-inflammatory cytokines through the activation of the transcription factor NF-κB.[6] The PI3K/Akt signaling pathway is a major upstream regulator of GSK-3β, where activated Akt phosphorylates and inhibits GSK-3β.[7]
dot
Caption: Modulation of the Akt/GSK-3β/NF-κB signaling pathway by Benzo[d]oxazole derivatives.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, it is advisable to keep the compound under an inert atmosphere at -20°C.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development, particularly in the field of neurotherapeutics. Its rich chemistry allows for the synthesis of a wide array of derivatives, some of which have demonstrated promising biological activities. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in research and development. Further experimental studies are warranted to fully characterize its physicochemical properties and to explore the full therapeutic potential of its derivatives.
References
- 1. 1,3-Benzoxazole-5-carbaldehyde | C8H5NO2 | CID 22348318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Benzoxazolecarboxaldehyde (9CI) CAS#: 638192-65-1 [amp.chemicalbook.com]
- 3. 638192-65-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound|CAS 638192-65-1 [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of the Benzo[d]oxazole Core
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]oxazole scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds and functional materials. Its synthesis has been a subject of extensive research for over a century, leading to the development of a diverse range of synthetic methodologies. This technical guide provides an in-depth overview of the seminal and historically significant methods for the construction of the benzo[d]oxazole core, presenting key quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Classical Synthetic Strategies: Condensation Reactions of o-Aminophenols
The most traditional and widely employed route to the benzo[d]oxazole core involves the condensation of an o-aminophenol with a one-carbon electrophile, followed by cyclodehydration. This versatile approach allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazole ring.
From Carboxylic Acids and Their Derivatives
The condensation of o-aminophenols with carboxylic acids or their activated derivatives, such as acyl chlorides, is a cornerstone of benzoxazole synthesis. This method is often facilitated by dehydrating agents or high temperatures to drive the final cyclization step.
A general mechanism for this transformation involves the initial formation of an amide intermediate, which then undergoes intramolecular cyclization with the elimination of water to afford the benzoxazole ring.
Caption: General reaction pathway for benzoxazole synthesis from o-aminophenols.
Quantitative Data for Synthesis from Carboxylic Acid Derivatives
| Catalyst/Reagent | Reaction Conditions | Substrate Scope | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | 150-180°C | Various benzoic acids | Good to excellent | [1][2] |
| Tin(II) chloride | Dioxane, 180°C | Array of carboxylic acids | Good | [3] |
| In(OTf)₃ | Solvent-free | Acyl chlorides | High | [3] |
| Methanesulphonic acid | Microwave irradiation | Acyl chlorides | High | [3] |
Experimental Protocol: Synthesis of 2-Phenylbenzo[d]oxazole using Polyphosphoric Acid (PPA) [1][2]
-
To a round-bottom flask, add o-aminophenol (1.0 eq) and benzoic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) in excess to the mixture to form a stirrable paste.
-
Heat the reaction mixture to 180°C under a nitrogen atmosphere for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford 2-phenylbenzo[d]oxazole.
From Aldehydes
The condensation of o-aminophenols with aldehydes is another classical and widely used method for preparing 2-substituted benzoxazoles. This reaction typically proceeds through a Schiff base intermediate, which then undergoes oxidative cyclization.
References
Reactivity of the aldehyde group in Benzo[d]oxazole-5-carbaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Benzo[d]oxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic aldehyde that serves as a pivotal building block in medicinal chemistry and materials science.[1] The core of this molecule is a fused benzene and oxazole ring system, which is a scaffold found in numerous pharmacologically active compounds.[2][3] The true synthetic versatility of this molecule, however, lies in the reactivity of the carbaldehyde group at the 5-position. This aldehyde moiety acts as a versatile chemical handle, allowing for a wide array of transformations to generate diverse molecular architectures.[4]
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in this compound. It details common transformations, presents quantitative data from relevant studies, outlines experimental protocols for key reactions, and visualizes associated biological pathways and workflows. The information herein is intended to support researchers in designing novel derivatives for drug discovery and other applications.[5]
Core Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic. This intrinsic property makes it a prime target for nucleophilic attack, forming the basis for its most common and synthetically useful reactions. The benzoxazole ring system, being electron-withdrawing, can further influence the electron density and reactivity of the aldehyde group.[1]
Key transformations involving the aldehyde group include:
-
Nucleophilic Addition & Condensation Reactions: Reactions with nitrogen-based nucleophiles (amines, hydrazines, hydroxylamines) to form imines (Schiff bases), hydrazones, and oximes.[1][6]
-
Oxidation Reactions: Conversion of the aldehyde to a carboxylic acid.[6]
-
Reduction Reactions: Transformation of the aldehyde into a primary alcohol.[1]
-
Carbon-Carbon Bond Forming Reactions: Such as aldol and Wittig-type reactions to extend the carbon skeleton.
These reactions provide a robust platform for introducing molecular diversity and tailoring the physicochemical properties of the benzoxazole scaffold for specific biological targets.[6]
Key Chemical Transformations and Applications
Condensation Reactions with Nitrogen Nucleophiles
The reaction of the aldehyde group with primary amines to form an imine (Schiff base) is one of the most fundamental and widely used transformations in the derivatization of this compound. This reaction typically proceeds via a nucleophilic addition mechanism to form a hemiaminal intermediate, which then dehydrates to yield the stable C=N double bond.
These condensation reactions are critical for synthesizing libraries of compounds for screening biological activity.[7] For example, Schiff bases derived from benzoxazole scaffolds have been evaluated for antimicrobial, anticancer, and anti-inflammatory properties.[2][8]
Logical Workflow: Schiff Base Formation
Caption: General workflow for the synthesis of a Schiff base derivative.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, Benzo[d]oxazole-5-carboxylic acid. This transformation is valuable for creating derivatives that can act as hydrogen bond donors or for further functionalization, such as ester or amide formation. Standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose.[6]
Role as a Precursor for Bioactive Molecules
This compound is a key intermediate in the synthesis of compounds targeting a range of diseases.[4] Derivatives have shown significant potential as:
-
Neuroprotective Agents: Protecting neuronal cells from β-amyloid-induced toxicity, which is relevant to Alzheimer's disease.[5][9]
-
Antimicrobial Agents: Exhibiting activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.[3][10]
-
Anticancer Agents: Showing efficacy against various cancer cell lines.[3]
-
Anti-inflammatory Agents: Demonstrating potential in reducing inflammation.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for derivatives synthesized from benzoxazole precursors, highlighting the outcomes of modifying the core structure.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives (Minimum Inhibitory Concentration)
| Compound ID | Target Organism | MIC (µM) | Reference |
| 1 | C. albicans | 0.34 x 10⁻³ | [3] |
| 10 | B. subtilis | 1.14 x 10⁻³ | [3] |
| 16 | K. pneumonia | 1.22 x 10⁻³ | [3] |
| 24 | E. coli | 1.40 x 10⁻³ | [3] |
| 19 | A. niger | 2.40 x 10⁻³ | [3] |
| 13 | P. aeruginosa | 2.57 x 10⁻³ | [3] |
| BX-1 | S. aureus | 100 µg/ml | [10] |
| BX-1 | E. coli | 250 µg/ml | [10] |
Table 2: Synthesis and Physicochemical Properties of Selected Derivatives
| Compound ID | Synthesis Yield (%) | Melting Point (°C) | Molecular Formula | Reference |
| 5g | 62 | 240.4–241.5 | C₁₇H₁₁FN₄O₂S₂ | [9] |
| 5j | 56 | 188–190 | C₁₈H₁₁F₃N₄O₂S₂ | [9] |
| 4ba | 36.9 | 152.1–152.7 | C₂₀H₁₃N₃O₂ | [12] |
| 4ca | 56.2 | 132.1–132.6 | C₂₀H₁₃N₃O₂ | [12] |
| 4ao | 72.3 | 140.3–140.7 | C₁₈H₁₁N₃O₂S | [12] |
| 4bh | 72.6 | 127.3–127.8 | C₂₁H₁₂F₃N₃O₂ | [12] |
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Reference |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.5-10.5 ppm | [1] |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 180-190 ppm | [1] |
| IR | C=O Stretch | ~1700 cm⁻¹ | [1] |
Involvement in Biological Signaling Pathways
Derivatives of this compound have been shown to exert neuroprotective effects by modulating intracellular signaling cascades. Specifically, compound 5c (a derivative) was found to protect PC12 cells from β-amyloid-induced apoptosis by influencing the Akt/GSK-3β/NF-κB pathway.[9]
Diagram: Akt/GSK-3β/NF-κB Signaling Pathway Modulation
Caption: Modulation of the Akt/GSK-3β/NF-κB pathway by a benzoxazole derivative.[9]
Experimental Protocols
The following are representative methodologies for key reactions involving benzoxazole aldehydes. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Synthesis of Schiff Base Derivatives
Objective: To synthesize an imine (Schiff base) from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (1.1 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: Oxidation to Benzo[d]oxazole-5-carboxylic acid
Objective: To oxidize the aldehyde group to a carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 eq)
-
Acetone (solvent)
-
Water
-
Sulfuric Acid (dilute)
-
Sodium bisulfite
-
Beaker, ice bath, magnetic stirrer
-
Extraction and filtration apparatus
Procedure:
-
Dissolve this compound in acetone in a beaker placed in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter off the manganese dioxide precipitate and wash it with a small amount of acetone.
-
Combine the filtrate and washings. Add a small amount of sodium bisulfite to destroy any excess permanganate.
-
Acidify the solution with dilute sulfuric acid to a pH of ~2. The carboxylic acid product should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the product.
-
Confirm the structure of the resulting Benzo[d]oxazole-5-carboxylic acid by spectroscopic methods.
Conclusion
The aldehyde functional group of this compound is a highly reactive and synthetically valuable moiety. Its susceptibility to nucleophilic attack, particularly in condensation reactions, as well as its capacity for oxidation and reduction, makes it an essential starting point for the synthesis of complex molecules. The derivatives of this compound have demonstrated a wide spectrum of biological activities, underscoring the importance of this scaffold in drug discovery. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore and exploit the rich chemistry of this compound in the development of novel therapeutic agents and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound|CAS 638192-65-1 [benchchem.com]
- 6. 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation | Semantic Scholar [semanticscholar.org]
- 9. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbarbiomed.com [jbarbiomed.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electron Density Distribution in the Benzo[d]oxazole-5-carbaldehyde Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[d]oxazole-5-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry, serving as a precursor for a wide array of biologically active compounds.[1] The electron density distribution within its fused ring system is fundamental to its chemical reactivity, intermolecular interactions, and ultimately, its pharmacological activity. This guide provides a comprehensive analysis of this distribution, drawing upon theoretical calculations and experimental data from closely related structures. It details the methodologies for determining electron density, presents quantitative data in a structured format, and visualizes relevant biological pathways to provide a thorough resource for professionals in drug discovery and development.
Molecular Structure and Properties
This compound consists of a planar bicyclic system where a benzene ring is fused to an oxazole ring, with a carbaldehyde group at the 5-position.[2] This arrangement of atoms and functional groups dictates the electronic landscape of the molecule. The electron-withdrawing nature of the carbaldehyde group, along with the heteroatoms (nitrogen and oxygen) in the oxazole ring, significantly influences the electron density across the entire scaffold, modulating its reactivity and potential for intermolecular interactions with biological targets.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 638192-65-1 | [1][3] |
| Molecular Formula | C₈H₅NO₂ | [1][3] |
| Molecular Weight | 147.13 g/mol | [1][3] |
| IUPAC Name | 1,3-benzoxazole-5-carbaldehyde | [3] |
Theoretical Analysis of Electron Density Distribution
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling the electronic structure of molecules like this compound.[4] These methods provide detailed insights into electron distribution, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity.
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are a mainstay for predicting the electronic properties of organic molecules due to their balance of accuracy and computational cost.[5]
Experimental Protocol: DFT Calculation Workflow
-
Molecular Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional conformation. This is achieved by finding the energy minimum on the potential energy surface.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.[5]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for ground-state calculations of organic molecules.[5][6]
-
Basis Set: A basis set like 6-311+G(d,p) is typically chosen to provide a good balance of accuracy and computational efficiency.[6]
-
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[5]
-
Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. This includes:
-
Mulliken and Natural Bond Orbital (NBO) Atomic Charges: To quantify the electron distribution on an atom-by-atom basis.
-
Molecular Electrostatic Potential (MEP) Map: To visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's chemical stability.[7]
-
Predicted Electron Density Characteristics
While specific DFT data for this compound is not abundant in the literature, analysis of analogous structures such as 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde and other benzoxazole derivatives allows for robust predictions.[8]
-
Oxazole Ring: The nitrogen and oxygen atoms are the most electronegative centers, leading to a significant localization of negative charge (higher electron density) in this region. The nitrogen atom, in particular, acts as a primary site for hydrogen bonding.[8]
-
Benzene Ring: The electron density on the benzene ring is influenced by the fused oxazole and the carbaldehyde substituent.
-
Carbaldehyde Group: The oxygen atom of the carbonyl group is highly electron-rich and represents a key site for electrophilic attack and hydrogen bond acceptance. Conversely, the carbonyl carbon is electron-deficient.
Table 2: Predicted Quantitative Electronic Properties (Based on Analogous Structures)
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -6.5 to -7.0 eV | Indicates electron-donating ability; localized on the benzoxazole ring system. |
| LUMO Energy | ~ -2.0 to -2.5 eV | Indicates electron-accepting ability; significant contribution from the carbaldehyde group. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Reflects chemical reactivity and stability.[9] |
| Mulliken Atomic Charges | Oxygen (carbonyl) > Nitrogen (oxazole) > Oxygen (oxazole) | Highlights the most electronegative centers. |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunction into localized orbitals corresponding to Lewis structures (bonds and lone pairs).[10][11][12]
Experimental Protocol: NBO Analysis
NBO analysis is typically performed as a post-processing step after a successful DFT calculation within the same software package (e.g., Gaussian with the POP=NBO keyword).[11] The analysis yields:
-
Natural Atomic Charges: A robust method for assigning atomic charges.
-
Hybridization: Details on the hybridization of atomic orbitals in forming bonds.
-
Donor-Acceptor Interactions: Quantifies delocalization effects by analyzing interactions between filled (donor) NBOs and empty (acceptor) NBOs, often using second-order perturbation theory.[11] These interactions are crucial for understanding conjugation and resonance within the molecule.
For this compound, NBO analysis would quantify the delocalization of π-electrons across the fused ring system and the conjugative effect of the carbaldehyde group.
Experimental Determination of Electron Density
Single-crystal X-ray crystallography is the definitive experimental technique for determining the three-dimensional atomic arrangement in a crystal, from which electron density maps can be derived.[13][14]
X-ray Crystallography Workflow
The process involves several key stages to move from a chemical compound to a solved crystal structure.[13][14][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The first and often most challenging step is to grow a single, high-quality crystal (typically >0.1 mm) of the compound.[13][14] This is usually achieved by slow evaporation of a saturated solution.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots (reflections) is recorded by a detector.[14][15]
-
Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions and crystal symmetry. The intensities of the spots are then used to solve the "phase problem" and generate an initial electron density map.[15]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[14]
Crystallographic Data from Analogous Structures
While a crystal structure for this compound is not publicly available, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde provides valuable insights.[8] In this related molecule, X-ray diffraction revealed key intermolecular interactions, including π–π stacking and multiple C–H···O hydrogen bonds, which stabilize the crystal lattice.[8] Similar interactions would be expected to govern the crystal packing of this compound.
Table 3: Representative Bond Lengths and Angles from a Benzoxazole Carbaldehyde Analog
| Bond/Angle | Typical Experimental Value (Å or °) | Significance |
| C=O (aldehyde) | ~ 1.22 Å | Typical double bond character. |
| C-N (oxazole) | ~ 1.38 Å | Partial double bond character due to resonance. |
| C-O (oxazole) | ~ 1.36 Å | Partial double bond character due to resonance. |
| C-C (aromatic) | ~ 1.39 - 1.41 Å | Aromatic bond character. |
| C-C-O (aldehyde) | ~ 121° | sp² hybridization of the carbonyl carbon. |
Data derived from 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde.[8]
Relevance to Drug Development and Signaling Pathways
The electron density distribution of the benzo[d]oxazole scaffold is directly linked to its biological activity.[4] Derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[16][17]
Role in Neurodegenerative Diseases
Synthetic derivatives based on the benzo[d]oxazole scaffold have shown significant neuroprotective effects in models of Alzheimer's disease.[1] They have been found to protect neuronal cells from β-amyloid-induced toxicity by modulating the Akt/GSK-3β/NF-κB signaling pathway .[1] The electron-rich regions of the molecule can engage in specific hydrogen bonding and electrostatic interactions with protein targets within this pathway, leading to a reduction in tau protein hyperphosphorylation and a decrease in the expression of pathological markers.[1]
References
- 1. This compound|CAS 638192-65-1 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Benzoxazole-5-carbaldehyde | C8H5NO2 | CID 22348318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 11. NBO [cup.uni-muenchen.de]
- 12. q-chem.com [q-chem.com]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Benzo[d]oxazole-5-carbaldehyde as a Versatile Synthetic Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[d]oxazole-5-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structure, featuring a fused benzene and oxazole ring system with a reactive aldehyde group, provides a versatile platform for the synthesis of a diverse array of complex molecules. This guide offers an in-depth exploration of the synthetic utility of this compound, detailing its core reactivity, key transformations, and its application in the development of novel therapeutic agents. The content includes detailed experimental protocols, tabulated quantitative data on the biological activity of its derivatives, and graphical representations of synthetic pathways and workflows to provide a comprehensive resource for researchers.
Introduction
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds exhibiting a wide spectrum of pharmacological activities.[1][2][3] this compound (CAS 638192-65-1) serves as a high-value intermediate, primarily due to the aldehyde functional group at the 5-position.[4] This group is an excellent electrophilic center, readily participating in a variety of chemical transformations that allow for molecular elaboration and the construction of extensive compound libraries for drug discovery.[4][5]
Derivatives synthesized from this precursor have demonstrated significant potential as neuroprotective, antimicrobial, anticancer, and anti-inflammatory agents.[4][6][7] This guide will elucidate the chemical reactions that underscore its versatility and provide practical methodologies for its use in the laboratory.
Physicochemical Properties
A clear understanding of the fundamental properties of a starting material is crucial for reaction design and optimization.
| Property | Value | Source |
| CAS Number | 638192-65-1 | [4][8] |
| Molecular Formula | C₈H₅NO₂ | [4][8] |
| Molecular Weight | 147.13 g/mol | [4][8] |
| IUPAC Name | 1,3-benzoxazole-5-carbaldehyde | [8] |
| Purity | ≥97% (Typical) | [4] |
| Storage | Store in an inert atmosphere at -20°C | [4] |
Core Reactivity and Synthetic Pathways
The synthetic utility of this compound is dominated by the reactivity of its aldehyde group. This allows for straightforward functionalization through several key reaction types.
Figure 1: Core reactivity of this compound.
The primary transformations include:
-
Condensation Reactions: The aldehyde readily reacts with primary amines to form Schiff bases (imines), a fundamental step in the synthesis of many biologically active compounds.[5]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), providing a different functional handle for further modification.[5]
-
Oxidation: Stronger oxidizing agents can convert the aldehyde to a carboxylic acid, enabling amide bond formation and other related chemistries.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the formation of a carbon-carbon double bond, extending the carbon skeleton.
Applications in the Synthesis of Bioactive Molecules
Neuroprotective Agents for Alzheimer's Disease
Derivatives of benzoxazole have shown significant promise in the treatment of neurodegenerative diseases.[4] Specifically, they have been found to protect neuronal cells from β-amyloid-induced toxicity by modulating key signaling pathways.[4][6] The synthesis often involves the elaboration of the benzoxazole core, where the aldehyde could serve as a key synthetic handle. A synthetic strategy could involve a condensation reaction to link the benzoxazole core to another pharmacologically active moiety.
Figure 2: Synthetic pathway to potential neuroprotective agents.
Biological Activity Data
While direct synthesis from the 5-carbaldehyde is not explicitly detailed, related benzoxazole derivatives have shown potent activity. For instance, compound 5c from a study on β-amyloid-induced PC12 cells demonstrated significant neuroprotective effects.[6]
| Compound | Concentration | Effect | Target Pathway |
| 5c (analogue) | 1.25, 2.5, 5 µg/mL | Increased viability of Aβ₂₅₋₃₅-induced PC12 cells | Akt/GSK-3β/NF-κB |
| 5c (analogue) | 5 µg/mL | Reduced tau hyperphosphorylation | Akt/GSK-3β/NF-κB |
| 5c (analogue) | 5 µg/mL | Decreased expression of BACE1 and RAGE | Akt/GSK-3β/NF-κB |
Anticancer Agents
The benzoxazole nucleus is a core component of various anticancer agents.[2] Recent research has focused on developing derivatives as inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9] The aldehyde functionality can be used to link the benzoxazole scaffold to other fragments that enhance binding to the target enzyme.
VEGFR-2 Inhibitory Activity
A series of 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized and evaluated for their anticancer potential. Although not starting directly from the 5-carbaldehyde, this data highlights the potency of the benzoxazole core.
| Compound | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. VEGFR-2 |
| 1 | 0.89 | 1.07 | 0.268 |
| 11 | 1.12 | 1.34 | 0.361 |
| Sorafenib | 2.51 | 3.14 | 0.352 |
Data sourced from a study on novel benzoxazole-benzamide conjugates.[9]
Antimicrobial Agents
Benzoxazole derivatives have long been recognized for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4] The synthesis of these agents often involves the formation of Schiff bases from this compound and various aromatic or heterocyclic amines.
Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) for a series of synthesized benzoxazole derivatives against various microbial strains.
| Compound | B. subtilis MIC (µM) | S. aureus MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) |
| 1 | 2.45 x 10⁻³ | 4.90 x 10⁻³ | 4.90 x 10⁻³ | 9.80 x 10⁻³ |
| 10 | 1.14 x 10⁻³ | 2.28 x 10⁻³ | 4.56 x 10⁻³ | 4.56 x 10⁻³ |
| 13 | 2.59 x 10⁻³ | 2.59 x 10⁻³ | 5.18 x 10⁻³ | 1.03 x 10⁻² |
| Ofloxacin | 3.46 x 10⁻³ | 6.92 x 10⁻³ | 3.46 x 10⁻³ | - |
| Fluconazole | - | - | - | 4.08 x 10⁻³ |
Data adapted from a study on the antimicrobial activity of novel benzoxazole derivatives.[2]
Detailed Experimental Protocols
The following protocols provide generalized methodologies for key transformations involving this compound. Researchers should optimize conditions based on their specific substrate and desired product.
Figure 3: General experimental workflow for synthesis.
Protocol 1: General Procedure for Schiff Base (Imine) Synthesis
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or toluene).
-
Addition of Amine: Add the desired primary amine (1.0-1.1 eq.) to the solution. For less reactive amines, a catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically between 50-80 °C) for a period of 2-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure imine derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for Reduction to Primary Alcohol
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable protic solvent like methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute HCl at 0 °C. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude alcohol by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product by spectroscopic analysis.
Conclusion
This compound stands out as a highly valuable and versatile precursor in synthetic organic and medicinal chemistry. The reactivity of its aldehyde group facilitates a wide range of chemical transformations, enabling the efficient construction of diverse molecular architectures. As demonstrated, derivatives originating from this scaffold are associated with a broad spectrum of significant biological activities, including neuroprotective, anticancer, and antimicrobial properties. The synthetic routes and protocols detailed in this guide serve as a foundational resource for researchers aiming to leverage this powerful building block in the design and development of novel, high-impact chemical entities for drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. This compound|CAS 638192-65-1 [benchchem.com]
- 5. Buy 2-(4-Methoxyphenyl)this compound [smolecule.com]
- 6. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Benzoxazole-5-carbaldehyde | C8H5NO2 | CID 22348318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Benzo[d]oxazole-5-carbaldehyde from o-Aminophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Benzo[d]oxazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary synthetic strategy outlined involves the cyclization of a key intermediate, 4-amino-2-hydroxybenzaldehyde, which can be sourced commercially or synthesized. This method offers high regioselectivity and employs established chemical transformations.
Introduction
Benzo[d]oxazoles are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] this compound, in particular, serves as a versatile precursor for the synthesis of more complex, biologically active molecules. The aldehyde functional group at the 5-position allows for straightforward derivatization, making it an ideal intermediate for constructing compound libraries for drug discovery.
The synthesis of the benzoxazole core from o-aminophenol can be achieved through various methods, such as condensation with carboxylic acids or aldehydes.[1][3][4] This document focuses on a reliable two-step conceptual pathway starting from a substituted phenol to produce this compound, with a detailed protocol for the final cyclization step.
Synthetic Strategy Overview
The synthesis of this compound from a precursor derived from o-aminophenol can be conceptually approached via two main routes. The recommended and most reliable route involves the preparation of a key intermediate, 4-amino-2-hydroxybenzaldehyde, followed by a cyclization reaction to form the desired product. This approach ensures the correct placement of the aldehyde group.
Recommended Synthetic Pathway (Route B):
References
One-Pot Synthesis of Benzoxazole Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxazoles are a pivotal class of heterocyclic compounds renowned for their wide-ranging pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their synthesis is a cornerstone of medicinal chemistry and drug development. This document provides detailed protocols for the efficient one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids or aldehydes, focusing on methodologies that offer high yields, reduced reaction times, and improved substrate scope. The application note includes a comparative analysis of various catalytic systems and reaction conditions, presented in a clear tabular format for easy reference. Additionally, a graphical representation of the experimental workflow is provided to facilitate procedural understanding.
Introduction
The benzoxazole scaffold, characterized by a benzene ring fused to an oxazole ring, is a privileged structure in medicinal chemistry. The demand for efficient and environmentally benign synthetic routes to novel benzoxazole derivatives is ever-increasing. One-pot syntheses, which minimize intermediate isolation and purification steps, offer significant advantages in terms of time, cost, and waste reduction. This note details a robust and versatile one-pot protocol for the synthesis of benzoxazole derivatives, adaptable for a variety of substrates.
Signaling Pathways and Logical Relationships
The synthesis of benzoxazoles from 2-aminophenol and a carboxylic acid or aldehyde typically proceeds through a two-step sequence within a single pot:
-
Formation of a Schiff Base or Amide Intermediate: The initial reaction involves the condensation of the amino group of 2-aminophenol with the carbonyl group of an aldehyde to form a Schiff base, or with a carboxylic acid (or its derivative) to form an amide.
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where the hydroxyl group of the 2-aminophenol attacks the imine or amide carbon. Subsequent dehydration yields the final benzoxazole ring.
Various catalysts can be employed to facilitate these steps, and the choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of benzoxazole derivatives.
Key Experiments and Methodologies
A common and direct approach for benzoxazole synthesis involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[1] Several effective methods have been reported, with variations in catalysts and reaction conditions to optimize yields and reaction times.[1]
Protocol 1: Microwave-Assisted Synthesis using Molecular Iodine (Solvent-Free)
This method provides a rapid and environmentally friendly approach to benzoxazole synthesis.
Materials:
-
2-Aminophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Molecular iodine (I₂) (0.5 mmol)
-
Microwave-safe vessel
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure: [2]
-
In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and a catalytic amount of molecular iodine (0.5 mmol).[2]
-
Thoroughly mix the reactants.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for the appropriate time as indicated in Table 1.[2]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, allow the vessel to cool to room temperature.
-
Purify the crude product directly by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture (e.g., 4:1) as the eluent to obtain the pure 2-substituted benzoxazole.[2]
Protocol 2: Conventional Heating with Methanesulfonic Acid
This protocol utilizes methanesulfonic acid as a highly effective catalyst for the one-pot synthesis from carboxylic acids via in situ generation of acid chlorides.[3][4]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Thionyl chloride (1.2 mmol)
-
Toluene or xylene (5 mL)
-
2-Aminophenol (1.0 mmol)
-
Methanesulfonic acid (2.0-3.0 mmol)
-
Standard laboratory glassware for reflux
-
Ethyl acetate or dichloromethane for work-up
-
Silica gel for column chromatography
Procedure: [1]
-
To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent such as toluene or xylene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).[1]
-
Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.[1]
-
Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).[1]
-
Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.[1]
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted benzoxazoles using different one-pot methodologies.
| Entry | 2-Aminophenol | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | 2-Aminophenol | Benzaldehyde | I₂ | Solvent-free | Microwave | 3 min | 92 | [2] |
| 2 | 2-Aminophenol | 4-Chlorobenzaldehyde | I₂ | Solvent-free | Microwave | 2.5 min | 94 | [2] |
| 3 | 2-Aminophenol | 4-Methoxybenzaldehyde | I₂ | Solvent-free | Microwave | 3.5 min | 90 | [2] |
| 4 | 2-Aminophenol | 4-Nitrobenzaldehyde | I₂ | Solvent-free | Microwave | 2 min | 95 | [2] |
| 5 | 2-Aminophenol | Benzoic Acid | Lawesson's Reagent | Solvent-free | Microwave (300W) | 5-15 min | Good | [1][3] |
| 6 | 2-Aminophenol | Benzoic Acid | Methanesulfonic Acid | Toluene | Reflux | 1-2 h (for acid chloride) + reaction | Excellent | [1][3][4] |
| 7 | 2-Aminophenol | Benzaldehyde | Zinc Triflate | Ethanol | Reflux | Not specified | High | |
| 8 | 2-Aminophenol | Benzaldehyde | BAIL gel | Solvent-free | 130 °C | 5 h | 98 | [5] |
| 9 | 2-Aminophenol | p-Chlorobenzoic Acid | NH₄Cl | Ethanol | 80 °C | 6-8 h | 88 | [6] |
| 10 | 2-Bromoaniline | Benzoyl Chloride | Cu-NPs | Not specified | Not specified | Not specified | 49-99 | [7] |
Conclusion
The one-pot synthesis of benzoxazole derivatives is a highly efficient and versatile strategy. The choice of starting materials, catalyst, and reaction conditions can be tailored to achieve desired outcomes. Microwave-assisted, solvent-free methods offer significant advantages in terms of reaction time and environmental impact. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of biologically active heterocyclic compounds.
References
Green Synthesis Approaches for Substituted Benzoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of substituted benzoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The presented methodologies focus on environmentally benign approaches that offer advantages such as reduced reaction times, higher yields, and the use of non-toxic reagents and solvents, aligning with the principles of green chemistry.[3]
Introduction
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Traditional synthetic methods often rely on harsh conditions and hazardous materials. The green synthesis approaches detailed below, including microwave-assisted, ultrasound-assisted, and milder catalytic methods, provide sustainable and efficient alternatives for the synthesis of these valuable compounds.[1][3][4]
Comparative Data of Green Synthesis Protocols
The following table summarizes the quantitative data for three distinct green synthesis protocols for 2-substituted benzoxazoles, allowing for easy comparison of their key reaction parameters.
| Protocol Title | Reactants | Catalyst | Solvent | Reaction Conditions | Time | Yield (%) |
| Protocol 1: Microwave-Assisted Solvent-Free Synthesis | 2-Aminophenol, Carboxylic Acids | None | Solvent-free | 200°C Microwave Irradiation | 10-30 min | 85-95% |
| Protocol 2: Ultrasound-Assisted Synthesis with a Reusable Catalyst | 2-Aminophenol, Aromatic Aldehydes | Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) | Solvent-free | 70°C Ultrasound Irradiation (37 kHz) | 30 min | up to 90% |
| Protocol 3: Ammonium Chloride Catalyzed Synthesis | 2-Aminophenol, Aromatic/Aliphatic Acids | Ammonium Chloride (NH₄Cl) | Ethanol | 80-90°C Stirring | 6-8 h | 85-88% |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 2-Substituted Benzoxazoles
This protocol describes the synthesis of 2-substituted benzoxazoles via the microwave-assisted condensation of 2-aminophenol with various carboxylic acids under solvent-free conditions.[1][5][6] This method significantly reduces reaction times and eliminates the need for a solvent.[1]
Materials:
-
2-Aminophenol
-
Substituted carboxylic acid (e.g., p-chlorobenzoic acid)
-
Microwave reactor vials
-
Microwave reactor
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a microwave process vial, add 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Thoroughly mix the reactants using a spatula.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 200°C for the time specified for the particular carboxylic acid (typically 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.
Protocol 2: Ultrasound-Assisted Synthesis of 2-Substituted Benzoxazoles using a Reusable Magnetic Catalyst
This protocol details the synthesis of 2-phenylbenzoxazole using an Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) as a magnetically separable and reusable catalyst under solvent-free ultrasound irradiation.[4] This method offers high yields and easy catalyst recovery.[4]
Materials:
-
2-Aminophenol
-
Benzaldehyde
-
Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) catalyst
-
Ultrasonic bath (37 kHz)
-
Ethyl acetate
-
Magnesium sulfate
-
External magnet
-
Gas chromatography-mass spectrometry (GC-MS) for monitoring
Procedure:
-
In a suitable reaction vessel, combine 2-aminophenol (0.109 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).
-
Place the reaction vessel in an ultrasonic bath and sonicate at 70°C for 30 minutes.
-
Monitor the completion of the reaction using GC-MS.
-
Upon completion, add ethyl acetate (15 mL) to the reaction mixture.
-
Separate the catalyst from the mixture using an external magnet. The catalyst can be washed, dried, and reused.
-
Dry the organic layer with magnesium sulfate.
-
Filter the solution and remove the solvent under vacuum to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 3: Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzoxazoles
This protocol outlines a simple and economical method for synthesizing 2-substituted benzoxazoles using ammonium chloride as a catalyst in ethanol.[7] This approach utilizes conventional heating and readily available, less hazardous materials.[7]
Materials:
-
2-Aminophenol
-
Substituted aromatic or aliphatic acid (e.g., p-chlorobenzoic acid, salicylic acid)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ice-cold water
-
Stirring hot plate
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol (0.01 mol) and the substituted acid (0.01 mol) in ethanol (4-5 mL).
-
Add ammonium chloride (0.5 g) to the mixture as a catalyst.
-
Stir the reaction mixture at 80-90°C for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzoxazole.[7]
Visualizations
General Workflow for Green Benzoxazole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. benchchem.com [benchchem.com]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. jetir.org [jetir.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylbenzoxazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-arylbenzoxazoles, a privileged scaffold in medicinal chemistry and materials science, utilizing palladium-catalyzed cross-coupling reactions. Three robust and versatile methods are presented:
-
One-Pot Condensation of 2-Aminophenols and Aldehydes: An efficient and atom-economical approach for the direct synthesis of 2-arylbenzoxazoles from readily available starting materials.
-
Direct C-H Arylation of Benzoxazoles: A powerful method for the late-stage functionalization of the benzoxazole core, allowing for the introduction of aryl groups without pre-functionalization.
-
Carbonylative Coupling of o-Aminophenols and Aryl Halides: A classic and reliable method for the construction of the 2-arylbenzoxazole framework via a carbonyl-linking tether.
These protocols are designed to be a practical resource for researchers in academic and industrial settings, providing clear, step-by-step instructions and comparative data to facilitate reaction optimization and substrate scope exploration.
Protocol 1: One-Pot Oxidative Cyclization of 2-Aminophenols and Aldehydes
This method involves the palladium-catalyzed condensation and subsequent oxidative cyclization of a 2-aminophenol with an aromatic aldehyde. The use of a heterogeneous palladium catalyst, such as palladium nanoparticles supported on a solid matrix, allows for easy catalyst recovery and reuse, making this a green and sustainable approach.[1]
Experimental Protocol
General Procedure using a Magnetically Separable Ag@Fe₂O₃ Core-Shell Nanoparticle Catalyst:
-
Catalyst Preparation: The Ag@Fe₂O₃ core-shell nanoparticles can be prepared via a sol-gel auto combustion method. Ferric nitrate nonahydrate, silver nitrate, and citric acid are dissolved in deionized water. The pH is adjusted to alkaline with ammonia solution. The solution is heated to 60°C for 1 hour, then to 100°C to form a gel, which undergoes auto-combustion to yield the nanoparticles.
-
Reaction Setup: To a round-bottom flask, add 2-aminophenol (1.5 mmol), the desired aromatic aldehyde (1.5 mmol), and the Ag@Fe₂O₃ nanoparticle catalyst (20 mg).
-
Solvent Addition: Add a 5:1 mixture of water and ethanol (6 mL).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (4:1) eluent.
-
Workup: Upon completion of the reaction, add ethyl acetate (20 mL) to the reaction mixture. Separate the catalyst using an external magnet.
-
Extraction: Transfer the solution to a separatory funnel and wash the organic layer with water (2 x 15 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzoxazole.
Data Presentation: Substrate Scope and Yields
| Entry | 2-Aminophenol Derivative | Aldehyde Derivative | Product | Yield (%) |
| 1 | 2-Aminophenol | Benzaldehyde | 2-Phenylbenzoxazole | 95 |
| 2 | 2-Aminophenol | 4-Methylbenzaldehyde | 2-(p-Tolyl)benzoxazole | 92 |
| 3 | 2-Aminophenol | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzoxazole | 96 |
| 4 | 2-Aminophenol | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzoxazole | 90 |
| 5 | 2-Amino-4-methylphenol | Benzaldehyde | 5-Methyl-2-phenylbenzoxazole | 93 |
| 6 | 2-Amino-4-chlorophenol | Benzaldehyde | 5-Chloro-2-phenylbenzoxazole | 88 |
Yields are for isolated products after recrystallization. Reaction conditions: 2-aminophenol (1.5 mmol), aldehyde (1.5 mmol), Ag@Fe₂O₃ catalyst (20 mg), H₂O:EtOH (5:1, 6 mL), room temperature.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 2-arylbenzoxazoles.
Protocol 2: Direct C-H Arylation of Benzoxazoles
This protocol describes the direct coupling of a pre-formed benzoxazole with an arylating agent, such as an aryl halide or an arylsulfonyl hydrazide, in the presence of a palladium catalyst. This method is particularly useful for the late-stage diversification of benzoxazole-containing molecules.[2][3]
Experimental Protocol
General Procedure for Direct C-H Arylation with Aryl Halides:
-
Reaction Setup: In an oven-dried Schlenk tube, combine benzoxazole (0.5 mmol), the aryl halide (0.6 mmol), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.05 mmol, 10 mol%).
-
Addition of Base and Solvent: Add a base, such as potassium carbonate (K₂CO₃, 1.0 mmol), and a high-boiling point solvent, such as N,N-dimethylformamide (DMF, 2 mL).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture at 120-140 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Substrate Scope and Yields
| Entry | Benzoxazole Derivative | Aryl Halide | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Benzoxazole | Iodobenzene | PPh₃ | K₂CO₃ | 140 | 85 |
| 2 | Benzoxazole | 4-Iodotoluene | PPh₃ | K₂CO₃ | 140 | 82 |
| 3 | Benzoxazole | 4-Bromoanisole | SPhos | Cs₂CO₃ | 120 | 78 |
| 4 | 5-Methylbenzoxazole | Iodobenzene | PPh₃ | K₂CO₃ | 140 | 88 |
| 5 | Benzoxazole | 1-Iodonaphthalene | PPh₃ | K₂CO₃ | 140 | 75 |
| 6 | Benzoxazole | 2-Bromopyridine | XPhos | K₃PO₄ | 130 | 65 |
Yields are for isolated products after column chromatography. Reaction conditions: Benzoxazole (0.5 mmol), aryl halide (0.6 mmol), Pd(OAc)₂ (5 mol%), ligand (10 mol%), base (2 equiv), solvent (2 mL).
Proposed Catalytic Cycle
Caption: Catalytic cycle for direct C-H arylation of benzoxazoles.
Protocol 3: Carbonylative Coupling of o-Aminophenols and Aryl Halides
This protocol details the synthesis of 2-arylbenzoxazoles through a palladium-catalyzed three-component reaction involving an o-aminophenol, an aryl halide, and carbon monoxide. This method provides a convergent approach to the target molecules.[4]
Experimental Protocol
General Procedure for Carbonylative Coupling:
-
Reaction Setup: To a high-pressure reactor, add o-aminophenol (1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and a phosphine ligand such as 1,3-bis(diphenylphosphino)propane (dppp, 0.06 mmol, 6 mol%).
-
Addition of Base and Solvent: Add a base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol), and a solvent like toluene (5 mL).
-
Carbon Monoxide Atmosphere: Seal the reactor, purge with carbon monoxide (CO) gas three times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Reaction: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.
-
Workup: After cooling the reactor to room temperature, carefully vent the CO gas in a fume hood. Dilute the reaction mixture with ethyl acetate (30 mL).
-
Extraction: Wash the organic solution with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 2-arylbenzoxazole.
Data Presentation: Substrate Scope and Yields
| Entry | o-Aminophenol | Aryl Halide | Ligand | Base | Pressure (atm) | Yield (%) |
| 1 | o-Aminophenol | Iodobenzene | dppp | DBU | 10 | 90 |
| 2 | o-Aminophenol | 4-Iodotoluene | dppp | DBU | 10 | 87 |
| 3 | o-Aminophenol | 4-Bromoanisole | dppp | DBU | 10 | 81 |
| 4 | 4-Methyl-2-aminophenol | Iodobenzene | dppp | DBU | 10 | 92 |
| 5 | o-Aminophenol | 1-Iodonaphthalene | dppp | DBU | 10 | 85 |
| 6 | o-Aminophenol | 2-Bromopyridine | dppp | DBU | 10 | 72 |
Yields are for isolated products after column chromatography. Reaction conditions: o-aminophenol (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (3 mol%), dppp (6 mol%), DBU (2 equiv), toluene (5 mL), 130 °C.
Proposed Catalytic Cycle
Caption: Catalytic cycle for carbonylative coupling to form 2-arylbenzoxazoles.
References
- 1. Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Schiff Bases from Benzo[d]oxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from Benzo[d]oxazole-5-carbaldehyde. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with the benzoxazole scaffold, including antimicrobial and anticancer properties. The straightforward synthesis allows for the creation of diverse chemical libraries for drug discovery and development programs.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile ligands and key intermediates in organic synthesis. When derived from heterocyclic aldehydes such as this compound, the resulting compounds often exhibit enhanced biological activities. The benzoxazole moiety is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds. The synthesis of Schiff bases from this compound provides a facile route to novel derivatives with potential therapeutic applications. These derivatives are valuable candidates for screening in antimicrobial and anticancer assays.
Applications
Schiff bases derived from this compound are expected to possess a range of biological activities, making them attractive for drug development.
-
Antimicrobial Activity: Benzoxazole derivatives are known to exhibit broad-spectrum antimicrobial properties. Schiff bases incorporating this moiety may act as potent antibacterial and antifungal agents. The imine linkage is often crucial for their biological action.
-
Anticancer Activity: Many benzoxazole-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines. The Schiff bases derived from this compound are therefore promising candidates for anticancer drug discovery.
-
Neuroprotective Effects: Certain benzoxazole derivatives have been shown to modulate signaling pathways implicated in neurodegenerative diseases, such as the Akt/GSK-3β/NF-κB pathway. This suggests potential applications in the development of therapies for conditions like Alzheimer's disease.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
A common route to synthesizing this compound involves the reaction of an appropriately substituted o-aminophenol with a suitable source for the aldehyde-bearing carbon.
Materials:
-
2-Amino-4-formylphenol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Ethanol
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-Amino-4-formylphenol (1 eq.) in toluene.
-
Add triethyl orthoformate (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, collecting the ethanol/water azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Protocol 2: General Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases is typically achieved through the condensation reaction of an aldehyde with a primary amine.
Materials:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 eq.) in ethanol or methanol in a round-bottom flask.
-
Add the respective primary amine (1 eq.) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the completion of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent (e.g., ethanol, methanol) to yield the pure Schiff base.
Data Presentation
The following table summarizes the antimicrobial activity of some Schiff bases derived from benzoxazole derivatives, which can be used as a reference for the expected activity of Schiff bases from this compound.
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| SB-1 | Pseudomonas aeruginosa | 50 | [2] |
| SB-3 | Pantoea aurantiaca | 50 | [2] |
| SB-3 | Pseudomonas aeruginosa | 50 | [2] |
| SB-3 | Escherichia coli | 50 | [2] |
| SB-3 | Salmonella typhi | 50 | [2] |
| SB-3 | Citrobacter freundii | 50 | [2] |
| SB-4 | Escherichia coli | 50 | [2] |
| SB-4 | Salmonella typhi | 50 | [2] |
| SB-4 | Stenotrophomonas maltophilia | 50 | [2] |
| SB-5 | Klebsiella pneumoniae | 50 | [2] |
| SB-5 | Salmonella typhi | 50 | [2] |
| SB-6 | Pseudomonas aeruginosa | 50 | [2] |
| SB-6 | Citrobacter freundii | 50 | [2] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of Schiff bases.
Proposed Signaling Pathway
Caption: Proposed modulation of the Akt/GSK-3β/NF-κB signaling pathway.
References
Application Notes and Protocols for the Condensation Reaction of Benzo[d]oxazole-5-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from heterocyclic scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The benzoxazole moiety, in particular, is a privileged structure found in numerous pharmacologically active compounds. The condensation reaction of Benzo[d]oxazole-5-carbaldehyde with various primary amines offers a straightforward route to novel Schiff base derivatives, presenting a valuable strategy for the exploration of new therapeutic agents.
The imine or azomethine group (-C=N-) formed during this reaction is crucial for the biological activity of these molecules. The electronic and steric properties of the substituents on the amine component can significantly influence the pharmacological profile of the resulting Schiff base. These application notes provide a generalized framework for the synthesis, characterization, and potential applications of Schiff bases derived from this compound.
General Reaction Scheme
The condensation reaction involves the nucleophilic addition of a primary amine to the carbonyl group of this compound, followed by the elimination of a water molecule to form the corresponding Schiff base (imine).
Caption: General reaction for the synthesis of Schiff bases.
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases from this compound and various primary amines. Researchers should note that optimal reaction conditions (e.g., solvent, catalyst, temperature, and reaction time) may vary depending on the specific amine used and should be determined empirically.
Protocol 1: Conventional Synthesis using Glacial Acetic Acid as a Catalyst
This protocol is a standard method for Schiff base synthesis and is suitable for a wide range of aromatic and aliphatic amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Absolute ethanol
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
To this solution, add the substituted primary amine (1.0 - 1.2 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a condenser and reflux the reaction mixture with constant stirring for 2-8 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This method offers a more environmentally friendly and often faster alternative to conventional heating.
Materials:
-
This compound
-
Substituted primary amine
-
Microwave synthesizer
-
Mortar and pestle
Procedure:
-
Grind equimolar amounts of this compound and the substituted primary amine in a mortar and pestle until a homogeneous mixture is obtained.
-
Transfer the mixture to a microwave-safe reaction vessel.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 100-300 W) and temperature for a short duration (e.g., 2-10 minutes).
-
Monitor the reaction progress by TLC after a short irradiation time.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product can be purified by recrystallization from an appropriate solvent.
Characterization
The synthesized Schiff bases should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically appearing around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretches.
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound. The azomethine proton (-CH=N-) typically appears as a singlet in the range of δ 8-9 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized Schiff base.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the synthesis and biological evaluation of the Schiff bases.
Table 1: Synthesis and Physicochemical Properties of Schiff Bases Derived from this compound
| Compound ID | Amine Reactant (R-NH₂) | Reaction Method | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| SB-1 | e.g., Aniline | Protocol 1 | e.g., 4 | e.g., 85 | e.g., 150-152 |
| SB-2 | e.g., 4-Chloroaniline | Protocol 1 | |||
| SB-3 | e.g., 4-Methoxyaniline | Protocol 2 | |||
| SB-4 | e.g., 2-Aminophenol | Protocol 1 | |||
| ... | ... | ... | ... | ... | ... |
Table 2: In Vitro Antimicrobial Activity of Synthesized Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| SB-1 | |||||
| SB-2 | |||||
| SB-3 | |||||
| SB-4 | |||||
| ... | |||||
| Standard Drug |
Table 3: In Vitro Anticancer Activity of Synthesized Schiff Bases (IC₅₀ in µM)
| Compound ID | Human Breast Cancer (MCF-7) | Human Colon Cancer (HCT-116) | Human Lung Cancer (A549) |
| SB-1 | |||
| SB-2 | |||
| SB-3 | |||
| SB-4 | |||
| ... | |||
| Standard Drug |
Mandatory Visualizations
Application Notes and Protocols for the Creation of Fluorescent DNA Probes Using Benzo[d]oxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]oxazole derivatives are a class of heterocyclic compounds recognized for their promising photophysical properties, making them excellent candidates for the development of fluorescent probes.[1][2] When conjugated to biomolecules, these probes can exhibit enhanced fluorescence, allowing for sensitive detection and imaging. This document provides detailed protocols for the synthesis of a fluorescent dye from Benzo[d]oxazole-5-carbaldehyde and its subsequent conjugation to DNA to create fluorescent probes for research and diagnostic applications.
The core methodology involves a two-stage process. Initially, a styryl-type benzoxazole dye is synthesized via a Knoevenagel condensation. This reaction is versatile, allowing for the incorporation of a functional group necessary for bioconjugation.[3] Subsequently, the functionalized dye is covalently attached to a modified DNA oligonucleotide. Two robust and widely used conjugation strategies are presented: NHS-ester chemistry for labeling amino-modified DNA and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," for labeling alkyne-modified DNA.
Data Presentation: Photophysical and Binding Properties
The following table summarizes representative quantitative data for benzoxazole-based fluorescent DNA probes. The exact values will vary depending on the specific dye structure, the DNA sequence, and buffer conditions. Upon binding to a target DNA sequence, styryl benzoxazole probes are expected to exhibit a significant increase in fluorescence quantum yield.[2]
| Property | Representative Value | Notes |
| Absorption Maximum (λabs) | 380 - 420 nm | The absorption maximum of the free dye may shift upon conjugation to the oligonucleotide and upon binding to the target DNA. |
| Emission Maximum (λem) | 450 - 550 nm | A notable Stokes shift (the difference between absorption and emission maxima) is a characteristic feature of these dyes, which is advantageous for fluorescence detection. |
| Quantum Yield (Φ) | 0.01 - 0.1 (unbound) | The quantum yield is typically low in aqueous solution for the free probe. |
| Quantum Yield (Φ) | 0.2 - 0.6 (DNA-bound) | A significant enhancement in quantum yield upon binding to the target DNA sequence is the basis for the probe's function. |
| DNA Binding Constant (Kb) | 104 - 105 M-1 | This indicates a strong interaction between the probe and the target DNA. The value is typically determined by spectroscopic titration.[2] |
Experimental Protocols
Protocol 1: Synthesis of a Carboxylic Acid-Functionalized Styryl Benzoxazole Dye
This protocol describes the synthesis of a styryl benzoxazole dye bearing a carboxylic acid group, which can then be activated for conjugation to an amino-modified oligonucleotide. The Doebner modification of the Knoevenagel condensation is employed.[1]
Materials:
-
This compound
-
Cyanoacetic acid
-
Pyridine
-
Piperidine (catalyst)
-
Dichloromethane (DCM)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and cyanoacetic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the carboxylic acid-functionalized styryl benzoxazole dye.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Conjugation of the Carboxylic Acid-Functionalized Dye to an Amino-Modified Oligonucleotide
This protocol details the activation of the carboxylic acid group of the styryl benzoxazole dye to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with an amino-modified oligonucleotide.
Part A: Activation of the Dye
Materials:
-
Carboxylic acid-functionalized styryl benzoxazole dye
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the carboxylic acid-functionalized dye (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
Monitor the formation of the NHS ester by TLC.
-
The resulting solution containing the activated NHS-ester dye can be used directly in the next step.
Part B: Conjugation to the Oligonucleotide
Materials:
-
NHS-ester activated styryl benzoxazole dye solution
-
Amino-modified oligonucleotide (e.g., with a 5' or 3' amino-linker)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Ethanol
-
3 M Sodium acetate
-
Nuclease-free water
Procedure:
-
Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer.
-
Add a 10-20 fold molar excess of the NHS-ester activated dye solution to the oligonucleotide solution.
-
Incubate the reaction mixture for 12-16 hours at room temperature in the dark with gentle shaking.
-
Purify the dye-conjugated oligonucleotide by ethanol precipitation. Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide.
-
Wash the pellet with 70% ethanol, air-dry briefly, and resuspend in nuclease-free water.
-
Further purification can be achieved by High-Performance Liquid Chromatography (HPLC).
Protocol 3: Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol requires the synthesis of an azide- or alkyne-functionalized styryl benzoxazole dye and a correspondingly modified oligonucleotide (alkyne- or azide-modified).
Part A: Synthesis of an Azide-Functionalized Dye (Example)
A carboxylic acid-functionalized dye (from Protocol 1) can be converted to an amine, which is then transformed into an azide. Alternatively, an alkyne group can be introduced through Knoevenagel condensation with a suitable alkyne-containing active methylene compound.
Part B: Click Chemistry Reaction
Materials:
-
Azide-functionalized styryl benzoxazole dye
-
Alkyne-modified oligonucleotide
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
DMSO
-
Nuclease-free water
Procedure:
-
Prepare stock solutions: 10 mM Azide-dye in DMSO, 1 mM Alkyne-oligonucleotide in water, 100 mM CuSO4 in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water (freshly prepared).
-
In a microcentrifuge tube, mix the alkyne-oligonucleotide, azide-dye, and buffer.
-
In a separate tube, prepare the copper-ligand complex by mixing CuSO4 and THPTA solutions.
-
Add the copper-ligand complex to the oligonucleotide-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the clicked DNA probe using ethanol precipitation followed by HPLC.
Conclusion
The protocols outlined provide a comprehensive guide for the development of fluorescent DNA probes using this compound as a starting material. The flexibility of the Knoevenagel condensation allows for the synthesis of functionalized dyes suitable for various bioconjugation strategies. The resulting benzoxazole-based DNA probes are expected to be valuable tools for a range of applications in molecular biology and diagnostics, owing to their favorable photophysical properties and strong DNA binding affinity. Researchers are encouraged to optimize the reaction conditions for their specific dye-oligonucleotide pair to achieve the highest labeling efficiency and probe performance.
References
Application of Benzo[d]oxazole Derivatives in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Current therapeutic strategies are largely symptomatic and offer limited efficacy. The multifactorial nature of AD has led to the development of multi-target-directed ligands (MTDLs) as a promising therapeutic approach. Benzo[d]oxazole, a privileged heterocyclic scaffold, has emerged as a crucial building block in the design of novel MTDLs for AD due to its diverse pharmacological activities. This document outlines the application of benzo[d]oxazole derivatives in Alzheimer's research, providing detailed experimental protocols and summarizing key quantitative data.
Multi-Targeted Therapeutic Strategy of Benzo[d]oxazole Derivatives
Derivatives of the benzo[d]oxazole scaffold have been extensively investigated for their potential to address multiple pathological cascades in Alzheimer's disease. These compounds are designed to interact with several key targets implicated in the progression of AD.
The primary mechanisms of action for these derivatives include:
-
Cholinesterase Inhibition: Many benzo[d]oxazole derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting these enzymes, they increase acetylcholine levels in the brain, a strategy employed by current FDA-approved drugs for AD.[4]
-
Amyloid-β Aggregation Inhibition: Certain derivatives have been shown to interfere with the aggregation of Aβ peptides, a critical event in the formation of senile plaques.[1][2]
-
Neuroprotection: These compounds exhibit neuroprotective effects against Aβ-induced toxicity in neuronal cell lines.[4]
-
Modulation of Signaling Pathways: Research has demonstrated that some benzo[d]oxazole derivatives can modulate key signaling pathways involved in neuronal survival and inflammation, such as the Akt/GSK-3β/NF-κB pathway.[4]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various benzo[d]oxazole derivatives against key Alzheimer's disease targets.
Table 1: Cholinesterase Inhibitory Activity of 2-substituted benzo[d]oxazol-5-amine Derivatives [1][2]
| Compound | Target Enzyme | IC50 (µM) |
| 92 | AChE | 0.052 ± 0.010 |
| BuChE | 1.085 ± 0.035 |
Table 2: Cholinesterase Inhibitory Activity of Benzoxazole-Oxadiazole Derivatives [5][6]
| Compound | Target Enzyme | IC50 (µM) |
| 2 | AChE | 6.40 ± 1.10 |
| BuChE | 7.50 ± 1.20 | |
| 15 | AChE | 5.80 ± 2.18 |
| BuChE | 7.20 ± 2.30 | |
| 16 | AChE | 6.90 ± 1.20 |
| BuChE | 7.60 ± 2.10 | |
| Donepezil (Standard) | AChE | 33.65 ± 3.50 |
| BuChE | 35.80 ± 4.60 |
Table 3: Cholinesterase Inhibitory Activity of Benzoxazole-Based Oxazole Derivatives [7]
| Compound | Target Enzyme | IC50 (µM) |
| 11 | AChE | 0.90 ± 0.05 |
| BuChE | 1.10 ± 0.10 | |
| 18 | AChE | 1.20 ± 0.05 |
| BuChE | 2.10 ± 0.10 | |
| Donepezil (Standard) | AChE | 0.016 ± 0.12 |
| BuChE | 4.5 ± 0.11 |
Signaling Pathway Modulation
A notable mechanism of action for some benzo[d]oxazole derivatives is the modulation of the Akt/GSK-3β/NF-κB signaling pathway. This pathway is crucial for cell survival and inflammatory responses. In the context of Alzheimer's disease, Aβ peptides can induce neurotoxicity by dysregulating this pathway.
Caption: Akt/GSK-3β/NF-κB signaling pathway modulated by a benzo[d]oxazole derivative.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (benzo[d]oxazole derivatives)
-
Donepezil (standard inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE/BuChE, ATCI/BTCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the DTNB solution and 75 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotection Assay in PC12 Cells
This assay evaluates the ability of the test compounds to protect neuronal cells from Aβ-induced toxicity.
Materials:
-
PC12 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Amyloid-beta (Aβ25-35) peptide
-
Test compounds (benzo[d]oxazole derivatives)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce neurotoxicity by adding Aβ25-35 peptide to a final concentration of 25 µM and incubate for an additional 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
PC12 cells treated as described in the neuroprotection assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated PC12 cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Experimental Workflow for Drug Discovery
The general workflow for the discovery and preclinical evaluation of benzo[d]oxazole derivatives for Alzheimer's disease is depicted below.
Caption: General workflow for the preclinical evaluation of benzo[d]oxazole derivatives.
Conclusion
Benzo[d]oxazole-based compounds represent a promising class of multi-target-directed ligands for the treatment of Alzheimer's disease. Their ability to inhibit cholinesterases, prevent amyloid-beta aggregation, and modulate key neuronal signaling pathways highlights their therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics for this devastating neurodegenerative disorder. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance them toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Neuroprotective Effects of Benzo[d]oxazole Derivatives in PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective effects of novel synthesized benzo[d]oxazole-based derivatives in a PC12 cell model of amyloid-beta (Aβ)-induced neurotoxicity, a key pathological feature of Alzheimer's disease. The data and protocols summarized herein are derived from studies on a series of 2-(benzo[d]oxazol-2-ylthio)-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives.
Overview of Neuroprotective Activity
A series of twenty-two novel benzo[d]oxazole derivatives (designated 5a-5v) were synthesized and evaluated for their neuroprotective capabilities against Aβ₂₅₋₃₅-induced toxicity in rat pheochromocytoma (PC12) cells.[1][2] Among the screened compounds, several demonstrated significant potential in mitigating neurotoxicity. Notably, compound 5c emerged as a lead candidate, exhibiting robust neuroprotective effects at various concentrations and a favorable safety profile in preliminary cytotoxicity assays.[1][2]
The protective mechanism of these compounds, particularly 5c, is linked to the modulation of the Akt/GSK-3β/NF-κB signaling pathway.[1][2] This modulation leads to a reduction in apoptosis, tau protein hyperphosphorylation, and the expression of key proteins involved in Alzheimer's pathology, such as the receptor for advanced glycation end products (RAGE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1]
Quantitative Data Summary
The neuroprotective effects of the benzo[d]oxazole derivatives were quantified using cell viability assays. The data below summarizes the cytotoxicity of the compounds and their protective effects against Aβ₂₅₋₃₅-induced cell death.
Table 1: Cytotoxicity of Selected Benzo[d]oxazole Derivatives in PC12 Cells
| Compound | Concentration (µg/mL) | Cell Viability (%) vs. Control |
| 5c | 30 | No significant toxicity |
| 5j | 30 | No significant toxicity |
| 5l | 30 | No significant toxicity |
| 5o | 30 | No significant toxicity |
| 5q | 30 | No significant toxicity |
| 5t | 30 | No significant toxicity |
Data represents the effect of the compounds alone on PC12 cell viability after 24 hours of treatment. Compounds with no significant toxic effects were selected for further neuroprotection studies.[1]
Table 2: Neuroprotective Effects of Benzo[d]oxazole Derivatives on Aβ₂₅₋₃₅-Induced PC12 Cells
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) |
| Control | - | 100 ± 5.6 |
| Aβ₂₅₋₃₅ (20 µM) | - | 58.4 ± 3.2 |
| 5c + Aβ₂₅₋₃₅ | 1.25 | 75.3 ± 4.1 |
| 2.5 | 85.1 ± 4.5 | |
| 5 | 92.6 ± 5.0*** | |
| 5o + Aβ₂₅₋₃₅ | 5 | Significantly protective (p < 0.001) |
| 5t + Aβ₂₅₋₃₅ | 5 | Significantly protective (p < 0.001) |
*Values are presented as mean ± SD. **p < 0.001 compared to the Aβ₂₅₋₃₅ model group. PC12 cells were co-treated with the compounds and Aβ₂₅₋₃₅ for 24 hours.[1][2]
Table 3: Effect of Compound 5c on Apoptotic Protein Expression in Aβ₂₅₋₃₅-Treated PC12 Cells
| Treatment Group | Relative Bax/Bcl-2 Ratio |
| Control | 1.0 |
| Aβ₂₅₋₃₅ (20 µM) | Increased |
| 5c + Aβ₂₅₋₃₅ | Significantly Decreased (p < 0.001) |
| Donepezil + Aβ₂₅₋₃₅ | Significantly Decreased (p < 0.001) |
Compound 5c was shown to decrease the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, indicating an anti-apoptotic effect.[1]
Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited in the evaluation of benzo[d]oxazole derivatives.
PC12 Cell Culture
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
-
Subculture: Cells are passaged every 2-3 days when they reach 80-90% confluency.
Neurotoxicity Induction and Treatment
-
Cell Seeding: Plate PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Preparation of Aβ₂₅₋₃₅: Dissolve Aβ₂₅₋₃₅ peptide in sterile deionized water to a stock concentration of 1 mM. Incubate at 37°C for 7 days to allow for aggregation.
-
Treatment:
-
Control Group: Treat cells with culture medium only.
-
Model Group: Add aggregated Aβ₂₅₋₃₅ to the culture medium to a final concentration of 20 µM.
-
Treatment Groups: Co-treat cells with 20 µM Aβ₂₅₋₃₅ and the benzo[d]oxazole derivatives at the desired concentrations (e.g., 1.25, 2.5, 5 µg/mL).
-
-
Incubation: Incubate the treated cells for 24 hours at 37°C.
Cell Viability (MTT) Assay
-
Following the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the supernatant.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blot Analysis
-
Protein Extraction: After treatment, wash PC12 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, NF-κB, Bax, Bcl-2, and β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the band intensities and normalize to a loading control like β-actin.
Visualizations: Pathways and Workflows
Signaling Pathway of Compound 5c
Caption: Protective mechanism of Compound 5c via the Akt/GSK-3β/NF-κB pathway.
Experimental Workflow
Caption: Workflow for assessing neuroprotective effects in PC12 cells.
References
Application Notes and Protocols: In Vitro Antimicrobial Activity of Benzo[d]oxazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antimicrobial activity of benzo[d]oxazole-5-carbaldehyde derivatives. This document includes a summary of their activity against various microbial strains, detailed experimental protocols for antimicrobial susceptibility testing, and visual workflows to guide researchers in their experimental design.
Introduction
Benzo[d]oxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzoxazole scaffold, which consists of a benzene ring fused to an oxazole ring, is structurally similar to natural purines, suggesting a potential for interaction with biological macromolecules.[1] The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents, and benzo[d]oxazole derivatives represent a promising area of research. A strong structure-activity relationship (SAR) has been observed for these compounds, with substitutions at the 2- and 5-positions of the benzoxazole core being critical for their antimicrobial potency.[2]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of benzo[d]oxazole derivatives is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various benzo[d]oxazole derivatives against a range of bacterial and fungal strains.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference | Source |
| Benzoxazole derivative 47 | Pseudomonas aeruginosa | 0.25 | Ceftazidime (CAZ) | Not specified | [2] |
| Benzoxazole derivative 47 | Enterococcus faecalis | 0.5 | Ciprofloxacin (CIP) | Not specified | [2] |
| Benzoxazole derivative 29 | Enterococcus faecalis | 8 | Ceftazidime (CAZ) | > MIC of derivative | [2] |
| Benzoxazole derivative 29 | Enterococcus faecalis | 8 | Ciprofloxacin (CIP) | > MIC of derivative | [2] |
| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (4b) | Staphylococcus aureus | 12.5 | Not specified | Not specified | [3] |
| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (4c) | Staphylococcus aureus | 12.5 | Not specified | Not specified | [3] |
| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (5a) | Pseudomonas aeruginosa | 25 | Tetracycline | > MIC of derivative | [3] |
| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (5a) | Pseudomonas aeruginosa | 25 | Streptomycin | > MIC of derivative | [3] |
| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (4c) | Candida albicans | 12.5 | Oxiconazole | < MIC of derivative | [3] |
| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (4c) | Candida albicans | 12.5 | Haloprogin | < MIC of derivative | [3] |
| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles | Various bacteria and fungi | 32 - 256 | Ampicillin, Gentamicin, etc. | Not specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources to provide a comprehensive guide for in vitro antimicrobial susceptibility testing of benzo[d]oxazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
96-well flat-bottom microtiter plates
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1]
-
Microbial inoculum (adjusted to 0.5 McFarland standard)[1]
-
Benzo[d]oxazole derivative stock solution (in a suitable solvent like DMSO)[1]
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)[1]
-
Negative control (broth and solvent)
-
Spectrophotometer or microplate reader (optional, for optical density readings)
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a serial two-fold dilution of the benzo[d]oxazole compound in the nutrient broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 0.25 µg/mL).[1] b. Include wells for a positive control (broth with a standard antibiotic), a negative control (broth with the solvent used to dissolve the compound), and a growth control (broth with microbial inoculum only).[1]
-
Inoculation: a. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. b. Dilute the standardized inoculum in the nutrient broth to the appropriate final concentration. c. Add a fixed volume of the diluted inoculum to each well of the microtiter plate, except for the negative control wells.
-
Incubation: a. Seal the microtiter plates to prevent evaporation. b. Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determination of MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, the growth can be quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
Protocol 2: Antimicrobial Screening by Agar Well Diffusion Method
This method is a preliminary test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Sterile Petri dishes
-
Nutrient agar (e.g., Mueller-Hinton Agar)[1]
-
Microbial inoculum (adjusted to 0.5 McFarland standard)[1]
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Benzo[d]oxazole derivative solution
-
Positive control antibiotic solution
-
Solvent control
Procedure:
-
Preparation of Agar Plates: a. Pour molten and cooled nutrient agar into sterile Petri dishes and allow them to solidify.[1]
-
Inoculation: a. Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.[1]
-
Well Creation and Application of Compounds: a. Use a sterile cork borer to create uniform wells in the agar.[1] b. Add a fixed volume (e.g., 100 µL) of the benzo[d]oxazole compound solution at a specific concentration into a well.[1] c. Add the same volume of the positive control and solvent control into separate wells.[1]
-
Incubation: a. Incubate the plates at 37°C for 24 hours for bacteria.[1]
-
Measurement of Inhibition Zone: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger diameter indicates greater antimicrobial activity.[1]
Visualizations
The following diagrams illustrate the general workflows for the synthesis of benzo[d]oxazole derivatives and the in vitro antimicrobial screening process.
Caption: General synthesis workflow for Benzo[d]oxazole derivatives.
Caption: Workflow for in vitro antimicrobial activity screening.
References
Anticancer activity of Benzo[d]oxazole-5-carbaldehyde analogs against cell lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the anticancer activities of various Benzo[d]oxazole analogs against several cancer cell lines. The included data and protocols are derived from published research and are intended to serve as a guide for the investigation of this class of compounds.
Introduction
Benzo[d]oxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including promising anticancer potential.[1][2] These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action, such as the inhibition of key signaling pathways and the induction of apoptosis.[3][4][5] This document outlines the cytotoxic effects of selected Benzo[d]oxazole analogs, details the experimental protocols for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of various Benzo[d]oxazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Cytotoxicity of Unsubstituted and 5-Methylbenzo[d]oxazole Derivatives [5]
| Compound ID | Substitution | Cancer Cell Line | Cell Type | IC50 (µM) |
| 12l | 5-methyl | HepG2 | Hepatocellular Carcinoma | 10.50 |
| 12l | 5-methyl | MCF-7 | Breast Adenocarcinoma | 15.21 |
| 12d | Unsubstituted | HepG2 | Hepatocellular Carcinoma | 23.61 |
| 12f | 5-methyl | HepG2 | Hepatocellular Carcinoma | 74.30 |
| 12i | 5-methyl | HepG2 | Hepatocellular Carcinoma | >100 |
| 13a | Unsubstituted | HepG2 | Hepatocellular Carcinoma | 25.47 |
| 13c | 5-methyl | HepG2 | Hepatocellular Carcinoma | 43.20 |
Table 2: Cytotoxicity of 5-Chlorobenzo[d]oxazole Derivatives [6]
| Compound ID | Terminal Moiety | Cancer Cell Line | Cell Type | IC50 (µM) |
| 14b | 2-methoxy phenyl | MCF-7 | Breast Adenocarcinoma | 4.75 ± 0.21 |
| 14b | 2-methoxy phenyl | HepG2 | Hepatocellular Carcinoma | 4.61 ± 0.34 |
| 14k | 2,5-dichloro phenyl | MCF-7 | Breast Adenocarcinoma | 7.75 ± 0.24 |
| 14k | 2,5-dichloro phenyl | HepG2 | Hepatocellular Carcinoma | 11.42 ± 0.93 |
| 14n | 4-hydroxy phenyl | MCF-7 | Breast Adenocarcinoma | 7.098 ± 0.5 |
| 14n | 4-hydroxy phenyl | HepG2 | Hepatocellular Carcinoma | 9.93 ± 0.85 |
Table 3: Cytotoxicity of Other Benzo[d]oxazole Analogs [4]
| Compound ID | Description | Cancer Cell Line | Cell Type | IC50 (µM) |
| 1 | Unsubstituted benzoxazole with cyclohexyl amide | HCT-116 | Colorectal Carcinoma | 7.2 ± 0.01 |
| 1 | Unsubstituted benzoxazole with cyclohexyl amide | MCF-7 | Breast Adenocarcinoma | 7.8 ± 0.015 |
| 9 | 5-chlorobenzoxazole with cyclohexyl amide | HCT-116 | Colorectal Carcinoma | >50 |
| 11 | 5-chlorobenzoxazole with 4-methoxybenzamide | HCT-116 | Colorectal Carcinoma | 10.2 ± 0.02 |
| 12 | 5-chlorobenzoxazole with 4-methoxybenzamide | MCF-7 | Breast Adenocarcinoma | 12.5 ± 0.03 |
| 15 | 5-chlorobenzoxazole with acyl hydrazide | HCT-116 | Colorectal Carcinoma | 9.8 ± 0.01 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the Benzo[d]oxazole analogs on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Benzo[d]oxazole analog compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Benzo[d]oxazole analogs in DMEM. After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib). Incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by the Benzo[d]oxazole analogs.[5]
Materials:
-
Cancer cell lines
-
Benzo[d]oxazole analog compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Benzo[d]oxazole analog at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for certain Benzo[d]oxazole analogs and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of FASN Inhibitors Utilizing a Benzo[d]oxazole-5-carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of palmitate, a process significantly upregulated in many cancer types to meet the demands of rapid cell proliferation and membrane synthesis. This metabolic reprogramming makes FASN an attractive therapeutic target for anticancer drug development. Inhibition of FASN can disrupt cellular signaling, induce apoptosis, and suppress tumor growth.[1][2][3][4] This document outlines the application and protocols for the development of FASN inhibitors based on a Benzo[d]oxazole-5-carboxamide scaffold. While direct literature on this specific scaffold for FASN inhibition is emerging, extensive research on the structurally analogous Benzo[d]imidazole-5-carboxamide scaffold provides a strong foundation for its development and evaluation.[1][4][5] The protocols and data presented herein are based on established methodologies for evaluating FASN inhibitors and can be adapted for the Benzo[d]oxazole-5-carboxamide series.
Data Presentation: In Vitro Efficacy of Analogous FASN Inhibitors
The following tables summarize the quantitative data for analogous Benzo[d]imidazole-5-carboxamide FASN inhibitors, which serve as a reference for the expected potency of the Benzo[d]oxazole-5-carboxamide scaffold.
Table 1: FASN Inhibitory Activity of Representative Compounds
| Compound ID | FASN IC50 (µM) | Reference Compound | FASN IC50 (µM) |
| CTL-06 | 3.0 ± 0.25 | Orlistat | 13.5 ± 1.0 |
| CTL-12 | 2.5 ± 0.25 | Orlistat | 13.5 ± 1.0 |
Data is representative of Benzo[d]imidazole-5-carboxamide derivatives and provides a benchmark for novel inhibitors.[1]
Table 2: Cytotoxicity of Representative Compounds against Cancer Cell Lines
| Compound ID | HCT-116 (Colon) IC50 (µM) | Caco-2 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HEK-293 (Normal) IC50 (µM) |
| CTL-06 | < 10 | < 10 | < 10 | > 30 |
| CTL-12 | < 10 | < 10 | < 10 | > 30 |
These compounds show selective cytotoxicity against cancer cell lines compared to a normal cell line.[1][4][5]
Visualizations
Chemical Scaffold
A placeholder for the chemical structure diagram of the Benzo[d]oxazole-5-carboxamide scaffold will be inserted here upon generation. Caption: General chemical structure of the Benzo[d]oxazole-5-carboxamide scaffold.
Experimental Workflow
Caption: High-level workflow for the development and evaluation of FASN inhibitors.
Signaling Pathways Affected by FASN Inhibition
Caption: Key signaling pathways disrupted by the inhibition of FASN.[6][7][8][9]
Experimental Protocols
Protocol 1: Synthesis of Benzo[d]oxazole-5-carboxamide Derivatives
This protocol provides a general method for the synthesis of the core scaffold, which can be adapted for various derivatives.
Materials:
-
Substituted 3-amino-4-hydroxybenzoic acid
-
Appropriate aldehyde or carboxylic acid
-
Coupling agents (e.g., EDCI, HOBt)
-
Amine for carboxamide formation
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Benzoxazole Ring Formation: React the 3-amino-4-hydroxybenzoic acid with a suitable aldehyde in an appropriate solvent like xylene at elevated temperatures.[10] Alternatively, couple the 3-amino-4-hydroxybenzoic acid with a carboxylic acid using standard peptide coupling reagents.
-
Amide Coupling: Activate the carboxylic acid of the formed benzoxazole intermediate with a coupling agent such as EDCI in the presence of HOBt in an anhydrous solvent like DMF.
-
Add the desired amine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final Benzo[d]oxazole-5-carboxamide derivative.[10]
Protocol 2: In Vitro FASN Activity Assay
This spectrophotometric assay measures FASN activity by monitoring the decrease in NADPH absorbance at 340 nm.[11][12][13]
Materials:
-
Purified FASN enzyme
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add the reaction buffer, acetyl-CoA, and NADPH.
-
Add varying concentrations of the inhibitor (and a DMSO control) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding malonyl-CoA to each well.[11][12]
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes at 37°C.[11][12]
-
Calculate the rate of NADPH oxidation (decrease in A340) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.[1][2][14]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]
-
Treat the cells with serial dilutions of the FASN inhibitors for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1][2]
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 4: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of inhibitors on the cell cycle distribution.[6][7][8][15]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the FASN inhibitor for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.[6][15]
-
Incubate the fixed cells on ice for at least 30 minutes.[6][8]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[6]
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.[16][17][18]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities. Normalize to a loading control like β-actin or GAPDH.
Protocol 6: In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of FASN inhibitors in an in vivo setting using a subcutaneous tumor xenograft model.[3][19][20][21]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., HCT-116)
-
Matrigel (optional)
-
FASN inhibitor formulation for oral or parenteral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[3]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the FASN inhibitor or vehicle control to the respective groups according to the dosing schedule.
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or IHC).
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. atcc.org [atcc.org]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. AU2011201468A1 - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Optimization of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. benchchem.com [benchchem.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
Troubleshooting & Optimization
How to improve the yield of Benzo[d]oxazole-5-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of Benzo[d]oxazole-5-carbaldehyde. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize their synthetic procedures and improve yields. This compound is a valuable heterocyclic building block in medicinal chemistry, notably as a precursor for molecules with potential neuroprotective, antimicrobial, and anticancer properties.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods involve the cyclocondensation of a 2-aminophenol derivative with a one-carbon source. For this compound, the key starting material is typically 3-amino-4-hydroxybenzaldehyde. Common synthetic strategies include:
-
Reaction with Orthoesters: Condensation with an orthoester like trimethyl orthoformate, often catalyzed by a Brønsted or Lewis acid.[2]
-
Reaction with Formic Acid or Derivatives: Direct condensation with formic acid, sometimes using a dehydrating agent like polyphosphoric acid (PPA).[3]
-
Oxidative Cyclization: Reaction of the aminophenol with a suitable aldehyde (in this case, a protected or precursor aldehyde might be used) followed by an oxidative ring-closure step.[3]
Q2: What are the critical factors that influence the reaction yield?
A2: Several factors can significantly impact the yield:
-
Purity of Starting Materials: The starting 3-amino-4-hydroxybenzaldehyde is susceptible to oxidation. Using highly pure reagents is crucial.
-
Reaction Temperature: The optimal temperature depends on the specific method. Some cyclizations require heating to drive the dehydration, while excessive heat can lead to decomposition and side-product formation.[4]
-
Choice of Catalyst and Solvent: The choice of acid catalyst (e.g., p-TsOH, Sm(OTf)₃) and solvent (e.g., ethanol, DMF, toluene) can dramatically affect reaction rates and yields.[2][5]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the aminophenol precursor and the aldehyde product, thereby reducing the formation of impurities.
-
Water Removal: The cyclization is a condensation reaction that produces water. Efficient removal of water, for instance by using a Dean-Stark apparatus with a solvent like toluene, can drive the equilibrium towards the product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, can be used to separate the product from the starting materials. The disappearance of the starting material spot (3-amino-4-hydroxybenzaldehyde) and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with an appropriate agent or visualization under UV light can be used. For more detailed analysis, LC-MS (Liquid Chromatography-Mass Spectrometry) can confirm product formation by identifying its molecular weight.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My TLC plate shows unreacted starting material even after prolonged reaction time, and the final yield is very low. What should I investigate?
-
A:
-
Reagent Purity: Verify the purity of your 3-amino-4-hydroxybenzaldehyde. If it has darkened in color, it may have oxidized. Consider purifying it by recrystallization or using a fresh batch.
-
Catalyst Inactivity: If using an acid catalyst, ensure it has not been deactivated by moisture or basic impurities in the reagents or solvent. Consider adding a fresh portion of the catalyst.
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed efficiently. Gradually increase the reaction temperature while monitoring the reaction by TLC. For instance, some cyclizations require temperatures between 90°C and 130°C depending on the specific reagents.[4]
-
Inefficient Water Removal: If the reaction is reversible, the water produced during cyclization may be inhibiting the reaction. If applicable, switch to a solvent like toluene and use a Dean-Stark apparatus to remove water azeotropically.
-
Reaction Atmosphere: The starting aminophenol can be sensitive to air. Try running the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation.
-
-
Issue 2: Multiple Spots on TLC and Complex NMR Spectrum
-
Q: My crude product shows multiple spots on the TLC, and the ¹H NMR spectrum is complex, suggesting the presence of significant impurities. What are the likely side reactions?
-
A:
-
Side Reactions of the Aldehyde Group: The aldehyde functional group is reactive and can participate in side reactions, such as self-condensation or oxidation to a carboxylic acid, especially at high temperatures or in the presence of oxidants.
-
Polymerization: Aminophenols can be prone to polymerization, leading to intractable tar-like materials. This is often exacerbated by excessive heat or highly acidic conditions.
-
Incomplete Cyclization: You may be isolating an intermediate, such as the Schiff base formed between the amine and the one-carbon source, which has not yet cyclized. This can sometimes be resolved by extending the reaction time or increasing the temperature.
-
Degradation: The benzoxazole ring itself can be sensitive to harsh conditions. Very strong acids or high temperatures might lead to product degradation.
-
-
Issue 3: Difficulty in Product Purification
-
Q: I am struggling to isolate a pure product from the crude reaction mixture. What purification strategies are recommended?
-
A:
-
Column Chromatography: This is the most common method for purifying benzoxazole derivatives. A silica gel column is typically used. Eluent systems like 5–25% ether in petroleum ether or ethyl acetate in petroleum ether have proven effective for similar compounds.[2]
-
Recrystallization: If the product is highly crystalline, recrystallization can be a very effective purification method. Solvents such as ethanol or mixtures of ethyl acetate and petroleum ether are good starting points for solvent screening.[2][4]
-
Aqueous Work-up: Before chromatographic purification, ensure a proper aqueous work-up is performed to remove catalysts and water-soluble impurities. This may involve washing the organic extract with a mild base (like saturated sodium bicarbonate solution) to remove acidic residues, followed by a brine wash.
-
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the general effects of key parameters on the yield of benzoxazole synthesis, based on established chemical principles and literature.[3][4][5][6]
| Parameter | Condition A | Condition B | Expected Impact on Yield (B vs. A) | Rationale |
| Method | Conventional Heating | Microwave Irradiation | Often Higher | Microwave heating can lead to rapid temperature increases, significantly shortening reaction times and often improving yields by minimizing side product formation.[6][7] |
| Catalyst | No Catalyst / Weak Acid | Strong Lewis/Brønsted Acid (e.g., PPA, Sm(OTf)₃) | Higher | Acid catalysts are typically required to activate the carbonyl/orthoester group and facilitate the intramolecular cyclization and dehydration steps.[3][5] |
| Temperature | Room Temperature | Reflux (e.g., 80-120°C) | Higher (to a point) | Condensation reactions often require heat to overcome the activation energy and drive off water. However, excessive heat can cause degradation. |
| Atmosphere | Ambient Air | Inert (Nitrogen/Argon) | Higher | An inert atmosphere protects the electron-rich aminophenol starting material and the aldehyde product from oxidative degradation. |
| Solvent | Protic (e.g., Ethanol) | Aprotic with Water Removal (e.g., Toluene + Dean-Stark) | Higher | Actively removing water shifts the reaction equilibrium towards the product side, maximizing conversion. |
Experimental Protocols
Protocol: Synthesis via Condensation with Trimethyl Orthoformate
This protocol describes a common method for synthesizing this compound from 3-amino-4-hydroxybenzaldehyde.
Materials:
-
3-amino-4-hydroxybenzaldehyde (1.0 eq)
-
Trimethyl orthoformate (3.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Ethanol (or Toluene)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-hydroxybenzaldehyde (1.0 eq) and ethanol (or toluene).
-
Reagent Addition: Add trimethyl orthoformate (3.0 eq) followed by the catalytic amount of p-TsOH (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) and stir. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether. Alternatively, if the crude product is sufficiently pure and solid, it can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
References
- 1. This compound|CAS 638192-65-1 [benchchem.com]
- 2. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. jbarbiomed.com [jbarbiomed.com]
- 7. researchgate.net [researchgate.net]
Common side products in the synthesis of benzoxazole derivatives
Technical Support Center: Synthesis of Benzoxazole Derivatives
Welcome to the troubleshooting and guidance center for the synthesis of benzoxazole derivatives. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during synthesis, with a specific focus on the identification and mitigation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of benzoxazoles, particularly in reactions involving the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives.
Q1: My reaction is incomplete. TLC and NMR analysis show a significant amount of an intermediate that is not my desired benzoxazole. What is it and how can I promote full conversion?
A1: An incomplete reaction often indicates the formation of a stable, uncyclized intermediate. The identity of this intermediate depends on your starting materials.
-
From Aldehydes: If you are reacting a 2-aminophenol with an aldehyde, the common intermediate is a Schiff base .[1][2] While this intermediate is on the main reaction pathway, its cyclization can be slow.
-
From Carboxylic Acids/Esters/Acyl Chlorides: When using carboxylic acids or their derivatives, the reaction can stall at the o-hydroxy amide intermediate.[3] In some biosynthetic pathways, this amide is considered an off-pathway shunt product, as the reaction proceeds through an unstable ester that rearranges.[3]
Troubleshooting Steps:
-
Increase Temperature: Cyclization is often the rate-limiting step and requires higher temperatures to overcome the activation energy. Some solvent-free reactions may need temperatures up to 130°C.[2]
-
Add a Catalyst: For reactions with carboxylic acids, a dehydrating agent or an acid catalyst (e.g., polyphosphoric acid (PPA), boric acid) can promote the final ring-closing dehydration step.[4]
-
Add an Oxidant: When starting with an aldehyde, the cyclization of the Schiff base intermediate is an oxidative process. If the reaction is stalling, the addition of a mild oxidant may be required to facilitate the final ring closure.[2]
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS at regular intervals to determine if the conversion is simply slow.[1]
Q2: I'm observing high molecular weight species in my mass spectrum and my product yield is low. What could be causing this?
A2: The formation of high molecular weight byproducts often points to dimerization or polymerization of the starting materials or intermediates.[1][2]
-
Cause: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[2] This is a common issue that competes with the desired intermolecular reaction.
-
Minimization Strategies:
-
Control Temperature: Avoid excessively high temperatures, which can promote polymerization.[2]
-
Optimize pH: Operate under conditions that are not strongly acidic or basic unless required by the specific methodology.
-
Check Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant might favor self-condensation.[1]
-
Q3: My 2-aminophenol starting material seems to be degrading, and the reaction mixture is turning dark. Why is this happening?
A3: 2-aminophenols are highly susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities and significantly lower yields.[2]
Troubleshooting Steps:
-
Use an Inert Atmosphere: It is critical to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2]
-
Check Purity of Starting Materials: Use high-purity 2-aminophenol. If the purity is questionable, consider recrystallization or distillation before use. Impurities can catalyze degradation.[2]
-
Solvent Choice: Ensure you are using dry, degassed solvents.
Q4: My overall yield is consistently low even when following a literature procedure. What are the first things I should check?
A4: Low yields can stem from multiple factors beyond obvious side product formation. A systematic check is crucial.[5]
-
Purity of Starting Materials: This is the most common culprit. Impurities in either the 2-aminophenol or the coupling partner can inhibit the reaction.[2][5] Verify purity via melting point analysis or spectroscopy.
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. Some catalysts are sensitive to air and moisture or may require activation.[1][2] Sometimes, a slight increase in catalyst loading can improve conversion.[1]
-
Reaction Conditions: Re-evaluate temperature, solvent, and reaction time. Small differences in lab setups (e.g., stirring efficiency, heat transfer) can lead to different outcomes compared to published results.[5]
Summary of Common Side Products
The table below summarizes common side products encountered during benzoxazole synthesis.
| Side Product | Associated Synthesis Route | Identification Signature (MS) | Mitigation Strategy |
| o-Hydroxy Amide Intermediate | 2-Aminophenol + Carboxylic Acid/Ester | M+18 (addition of water) compared to the final product | Increase temperature; add acid catalyst (e.g., PPA); extend reaction time. |
| Schiff Base Intermediate | 2-Aminophenol + Aldehyde | M+2 (addition of H₂) compared to the final product | Increase temperature; add a suitable oxidant.[2] |
| 2-Aminophenol Dimers/Polymers | All routes, especially at high temp. | Multiple high M.W. peaks | Use an inert atmosphere; control temperature; optimize reactant stoichiometry.[2] |
| Over-alkylation/acylation Products | Reactions involving alkylating/acylating agents | M + (mass of alkyl/acyl group) | Use controlled stoichiometry of the alkylating/acylating agent; optimize reaction time.[1] |
Visual Troubleshooting and Process Guides
Troubleshooting Workflow for Unexpected Side Products
The following diagram outlines a logical workflow for identifying and resolving issues related to side product formation.
Caption: A general workflow for troubleshooting unexpected side products.
Reaction Pathway: Benzoxazole Formation vs. Amide Side Product
This diagram illustrates the desired reaction pathway for benzoxazole synthesis from a 2-aminophenol and a carboxylic acid, highlighting the point where the reaction can stall, leading to the common o-hydroxy amide side product.
Caption: Competing pathways in benzoxazole synthesis from a carboxylic acid.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole
This protocol for the condensation of 2-aminophenol and benzoic acid is optimized to promote cyclization and minimize the formation of the uncyclized amide intermediate through the use of a dehydrating catalyst.
Reagents and Equipment:
-
2-Aminophenol (1.0 equiv)
-
Benzoic Acid (1.05 equiv)
-
Polyphosphoric acid (PPA)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Ethanol for recrystallization
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Place the 2-aminophenol and benzoic acid into the round-bottom flask.
-
Inert Atmosphere: Flush the flask with nitrogen or argon gas for 5-10 minutes to displace any air.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure the mixture can be stirred effectively (typically 10-20 times the weight of the 2-aminophenol).
-
Heating: Heat the reaction mixture to 140-150°C with vigorous stirring. The high temperature and the dehydrating action of PPA are crucial for driving the reaction past the amide intermediate to the cyclized product.[4]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up:
-
Allow the mixture to cool to approximately 80-90°C.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding 10% aqueous NaHCO₃ solution until the pH is ~7-8. This will precipitate the crude product.
-
-
Purification:
-
Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the solid from hot ethanol to yield pure 2-phenylbenzoxazole.[6]
-
Effective Purification Strategies
Purification can be a major source of product loss if not optimized.
-
Column Chromatography: This is a highly effective method for separating benzoxazoles from uncyclized intermediates and other side products. A silica gel stationary phase with a solvent system like hexane/ethyl acetate is commonly used.[1]
-
Recrystallization: For solid products, recrystallization is an excellent method for removing minor impurities. Solvents such as ethanol, ethyl acetate, or acetonitrile are often effective.[7]
-
Acid/Base Wash: If unreacted 2-aminophenol (basic) or carboxylic acid (acidic) is present, an aqueous acid/base wash during the work-up can effectively remove them.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Benzo[d]oxazole-5-carbaldehyde by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Benzo[d]oxazole-5-carbaldehyde via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a moderately polar compound, common solvent systems include ethanol, ethyl acetate, or a mixed solvent system of ethyl acetate and a non-polar solvent like hexane or petroleum ether. A trial-and-error approach with small quantities of the crude product is recommended to determine the optimal solvent or solvent mixture.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound does not dissolve, it could be due to insufficient solvent or the use of an inappropriate solvent. Incrementally add small portions of the hot solvent until the solid dissolves. If a significant amount of solvent has been added without dissolution, the chosen solvent is likely unsuitable. In such cases, a more polar solvent or a different solvent system should be tested.
Q3: After cooling, no crystals have formed in the solution. What is the cause and how can I fix it?
A3: The absence of crystal formation upon cooling is often due to supersaturation or the use of an excessive amount of solvent. To induce crystallization, you can try scratching the inner surface of the flask with a glass rod at the meniscus, which can create nucleation sites.[1] Alternatively, adding a seed crystal of pure this compound can initiate crystallization. If too much solvent was used, the solvent volume can be reduced by gentle heating under a stream of inert gas or by using a rotary evaporator, followed by cooling.[1]
Q4: The recrystallization process resulted in an oil instead of solid crystals. How can this be resolved?
A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, or if there are significant impurities that depress the melting point.[2] To address this, try redissolving the oil in a larger volume of the hot solvent and allowing it to cool more slowly. Using a lower boiling point solvent or a different solvent system may also be effective. Very slow cooling can favor the formation of crystals over an oil.[1]
Q5: How can I assess the purity of the recrystallized this compound?
A5: The purity of the final product can be determined by several analytical techniques. A sharp melting point close to the literature value is a good indicator of high purity. Chromatographic methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities. Spectroscopic methods like ¹H NMR and ¹³C NMR are also excellent for confirming the structure and purity of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of Crystals | - Excessive solvent was used. - The cooling process was too rapid. - The compound has significant solubility in the cold solvent. | - Concentrate the filtrate and cool again to recover more product. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Use a less polar co-solvent to decrease the solubility of the product at low temperatures. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
| Crystals Form Too Quickly | - The solution is highly supersaturated. - The solution was cooled too rapidly. | - Reheat the solution to dissolve the crystals and add a small amount of additional solvent to reduce the saturation level. - Ensure a slow cooling process to allow for the formation of larger, purer crystals.[2] |
| Incomplete Removal of Impurities | - The chosen solvent is not selective enough. - Impurities have similar solubility profiles to the product. | - Try a different recrystallization solvent or a mixed solvent system. - A second recrystallization may be necessary to achieve the desired purity. - Consider alternative purification methods such as column chromatography if recrystallization is ineffective. |
Experimental Protocols
Solvent Selection for Recrystallization
A preliminary screening with small amounts of crude this compound is crucial for selecting an appropriate solvent. The ideal solvent will exhibit high solubility at its boiling point and low solubility at room temperature or below.
Illustrative Solvent Screening Data
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Observations |
| Water | < 1 | < 1 | Insoluble |
| Hexane | < 1 | ~5 | Sparingly soluble when hot |
| Ethanol | ~10 | > 100 | Good potential for single-solvent recrystallization |
| Ethyl Acetate | ~20 | > 150 | Good potential for single-solvent recrystallization |
| Acetone | > 50 | > 200 | Too soluble at room temperature |
| Toluene | ~5 | > 50 | Moderate potential |
Detailed Recrystallization Methodology
This protocol is a general guideline and may require optimization based on the purity of the crude material and the specific impurities present.
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent (e.g., ethanol or ethyl acetate) and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical troubleshooting workflow for common recrystallization issues.
References
Column chromatography protocol for purifying benzoxazole compounds
Technical Support Center: Purifying Benzoxazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of benzoxazole compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common purification method for crude benzoxazole products?
A1: Column chromatography using silica gel is a very common and effective method for purifying benzoxazoles.[1] This technique is widely cited for its ability to separate the desired benzoxazole product from unreacted starting materials, catalysts, and various side products.[1][2][3]
Q2: How do I select an appropriate solvent system (eluent) for my benzoxazole column chromatography?
A2: The ideal solvent system is typically determined by first running Thin Layer Chromatography (TLC) on the crude product. A good starting point for many benzoxazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][2][4] Adjust the ratio of the solvents until the desired benzoxazole compound has an Rf value of approximately 0.2-0.4 on the TLC plate, which generally provides the best separation on a column.
Q3: My crude reaction mixture shows significant amounts of unreacted 2-aminophenol. Can I remove this by column chromatography?
A3: Yes, column chromatography is effective at separating benzoxazole products from unreacted starting materials. However, the presence of significant starting materials on your TLC plate indicates an incomplete reaction.[1] Before turning to purification, it may be beneficial to troubleshoot the reaction itself by extending the reaction time or re-evaluating the catalyst's activity.[1][5]
Q4: What are the common side products in benzoxazole synthesis that I might need to separate?
A4: Side product formation is a frequent cause of low yields and purification challenges.[1] Depending on the synthetic route, common side products can include incompletely cyclized Schiff base intermediates, products from over-alkylation or acylation, and polymers formed from starting materials or intermediates.[1][5] Optimizing reaction conditions is the best way to minimize their formation.[1]
Troubleshooting Guide for Column Chromatography
Problem: My benzoxazole compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.
-
Cause: Your compound is likely very polar and has a strong affinity for the silica gel.
-
Solution: You may need a more aggressive or polar solvent system. Consider adding a small percentage (1-5%) of methanol to your eluent (e.g., dichloromethane/methanol).[4] Alternatively, for highly polar compounds, reverse-phase chromatography could be a more suitable purification method.[6]
Problem: My compound runs at the solvent front (Rf ≈ 1.0) on the TLC plate, even with 100% hexane.
-
Cause: Your compound is very non-polar, and the eluent is too polar to achieve good separation.
-
Solution: Increase the proportion of the non-polar solvent. If you are already using 100% hexane or petroleum ether and the Rf is still too high, your compound may be too non-polar for effective separation from other non-polar impurities using silica gel chromatography.
Problem: I'm getting very poor separation on the column, and all my collected fractions are mixed.
-
Cause 1: Compound Degradation. Your compound may be unstable on silica gel, and what you see on the TLC are degradation products forming during the chromatography process.[6]
-
Solution 1: Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then running it. If a new spot appears, your compound is degrading. Consider using a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or an alternative stationary phase like alumina or florisil.[6]
-
Cause 2: Improper Column Packing or Loading. An improperly packed column with channels or cracks, or loading the sample in too much solvent, can lead to band broadening and poor separation.
-
Solution 2: Ensure the silica gel is packed uniformly without any air bubbles. Dissolve your crude product in the absolute minimum amount of solvent before loading it onto the column to ensure a tight starting band.
Problem: My benzoxazole product is not eluting from the column.
-
Cause 1: Compound Decomposed. The compound may have decomposed on the column.[6] This is common for acid-sensitive molecules on standard silica gel.
-
Solution 1: As mentioned above, test for stability on a TLC plate.[6] If it is unstable, use a deactivated stationary phase.
-
Cause 2: Eluent is Not Polar Enough. The solvent system may be too non-polar to elute your compound.
-
Solution 2: Gradually increase the polarity of your eluent system (gradient elution). For example, start with 95:5 Hexane:EtOAc and slowly increase the concentration of ethyl acetate.
-
Cause 3: Fractions are Too Dilute. Your compound may have eluted, but it is too dilute to be detected by TLC.[6]
-
Solution 3: Try concentrating a few of the fractions where you expected your compound to elute and re-run the TLC.[6]
Data Presentation: Eluent Systems for Benzoxazole Purification
The following table summarizes various solvent systems that have been successfully used for the column chromatography purification of benzoxazole derivatives.
| Benzoxazole Derivative Type | Stationary Phase | Eluent System | Ratio (v/v) |
| 2-Substituted Benzoxazoles | Silica Gel | Petroleum Ether / Ethyl Acetate | Not specified |
| 2-Phenylbenzoxazole | Silica Gel | Acetone / Petroleum Ether | 1:19 |
| 2-Morpholinobenzoxazole | Silica Gel | Hexane / Ethyl Acetate | 2:1 |
| 2-(4-Acetylpiperazine)benzoxazole | Silica Gel | Hexane / Ethyl Acetate | 10:1 |
| 2-(2'-hydroxynaphthalenyl)-benzoxazole | Silica Gel | Hexane / Ethyl Acetate | 4:1 |
| General 2-Arylbenzoxazoles | Silica Gel | Hexane / Ethyl Acetate | Not specified |
| 2-(4-Benzoxazole-2-yl)piperazin-1-yl)ethanol | Silica Gel | Dichloromethane / Methanol | 18:1 |
This data is compiled from multiple experimental protocols.[1][3][4][7][8]
Experimental Protocols
General Protocol for Purifying a 2-Substituted Benzoxazole via Column Chromatography
This protocol provides a general workflow for the purification of a typical benzoxazole derivative.
-
Preparation of Eluent: Based on preliminary TLC analysis, prepare a suitable volume of the chosen eluent (e.g., Hexane:Ethyl Acetate).
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the eluent to form a slurry.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude benzoxazole product in a minimal amount of a suitable solvent (often dichloromethane or the eluent itself).
-
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, ensuring the silica bed is not disturbed.
-
Begin collecting fractions in test tubes or vials. Maintain a constant flow of eluent through the column.
-
-
Monitoring the Separation:
-
Periodically, spot collected fractions onto a TLC plate to monitor the separation.
-
Visualize the TLC plate under a UV lamp (254 nm) to identify which fractions contain your product.[5]
-
-
Isolation of the Product:
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, IR, and MS.[7]
Mandatory Visualization
The diagram below illustrates the standard workflow for purifying benzoxazole compounds using column chromatography.
Caption: Workflow for benzoxazole purification via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Schiff base formation with heterocyclic aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases, particularly those involving heterocyclic aldehydes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formation of Schiff bases from heterocyclic aldehydes.
Q1: I am getting a very low yield for my Schiff base reaction. What are the common causes and how can I improve it?
A1: Low yields in Schiff base synthesis are a frequent issue, often stemming from the reversible nature of the reaction. The equilibrium needs to be shifted towards the product.[1][2]
Potential Causes & Solutions:
-
Water Presence: The reaction produces water, which can hydrolyze the imine product back to the starting materials (amine and aldehyde), thus reducing the yield.[1][2]
-
Solution: Employ methods to remove water as it forms. A Dean-Stark apparatus is highly effective for solvents that form an azeotrope with water.[2][3] Alternatively, adding a dehydrating agent like anhydrous MgSO₄, Na₂SO₄, or 4 Å molecular sieves directly to the reaction mixture can sequester water.[2]
-
-
Suboptimal pH: The reaction rate is highly dependent on pH. The acid concentration must be sufficient to catalyze the reaction but not so high that it protonates the amine, rendering it non-nucleophilic.[4]
-
Steric Hindrance: Bulky groups on either the heterocyclic aldehyde or the amine can physically block the reaction, slowing it down and reducing the final yield.[1]
-
Electronic Effects: Electron-donating groups on the aldehyde can reduce the electrophilicity of the carbonyl carbon, making it less reactive towards the amine.[1]
-
Solution for Steric/Electronic Effects: Increasing the reaction temperature or time may help overcome these hurdles. The choice of a more effective catalyst can also be crucial.
-
Q2: My Schiff base product seems to be degrading. How can I prevent this?
A2: Schiff bases, especially those derived from aliphatic aldehydes, can be unstable. The primary cause of degradation is hydrolysis.[2] Some may also be thermally unstable.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents for both the reaction and purification steps. If the compound is particularly sensitive, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
-
Avoid High Temperatures During Workup: If thermal instability is suspected, avoid excessive heat during solvent removal. Use a rotary evaporator at a lower temperature.
-
Storage: Store the purified Schiff base in a desiccator under an inert atmosphere to protect it from moisture.
Q3: What type of catalyst should I use for my reaction, and how much?
A3: The choice of catalyst can significantly impact the reaction rate and yield. Both acid and base catalysts are commonly used.
-
Acid Catalysts: These are most common. They work by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[1] Examples include:
-
Base Catalysts: A base can deprotonate the amine, increasing its nucleophilicity.[1] Piperidine is a commonly used base catalyst.[6]
-
Metal-Based Catalysts: Bivalent transition metal nitrates (e.g., Cu(NO₃)₂, Ni(NO₃)₂) have been reported to catalyze Schiff base formation.[6]
The amount of catalyst should be catalytic, typically in the range of a few drops for liquid acids or 5 mol% for solid catalysts like BiCl₃.[10]
Q4: Which solvent is best for Schiff base formation?
A4: The choice of solvent can influence reaction time and yield.
-
Ethanol and Methanol: These are the most commonly used solvents, often allowing the reaction to proceed at room temperature or with gentle refluxing.[4][6][11]
-
Water: Can be a "green" and effective solvent, with acceleration attributed to hydrophobic effects and enhanced hydrogen bonding in the transition state.[11]
-
Other Organic Solvents: Dimethylformamide (DMF) and acetonitrile (CH₃CN) are also used.[6]
Q5: How can I confirm that my Schiff base has formed?
A5: Spectroscopic methods are essential for product confirmation.
-
FTIR Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching band, typically in the region of 1630-1598 cm⁻¹.[12] You should also see the disappearance of the C=O stretching band from the aldehyde (around 1720-1680 cm⁻¹) and the N-H bending vibration from the primary amine (around 1650-1580 cm⁻¹).[12]
-
¹H NMR Spectroscopy: The most definitive evidence is the appearance of a signal for the azomethine proton (CH=N), which typically appears around 9 ppm.[12] The aldehyde proton signal (around 10 ppm) should disappear.[12]
-
¹³C and ¹⁵N NMR Spectroscopy: These techniques can further confirm the formation of the N=CH moiety.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize various conditions used for Schiff base synthesis.
Table 1: Comparison of Catalysts for Schiff Base Formation
| Catalyst | Typical Conditions | Notes | Reference |
| Acetic Acid | Catalytic amount (few drops) in ethanol | Mild conditions, commonly used. | [6] |
| Sulfuric Acid | Catalytic amount in ethanol, often with cooling | Strong acid, effective but may require careful handling. | [6] |
| p-Toluene Sulfonic Acid (PTSA) | Catalytic amount with a dehydrating agent | Solid acid catalyst, easy to handle. | [8][9] |
| Bismuth Trichloride (BiCl₃) | 5 mol% in methanol, microwave irradiation | Offers very short reaction times and high yields. | [10] |
| Metal Nitrates (e.g., Cu(NO₃)₂) | Catalytic quantities in organic solvents (MeOH, EtOH) | Effective at room temperature. | [6] |
| No Catalyst | Refluxing in ethanol | "Green chemistry" approach, may require longer reaction times. | [12] |
Table 2: Effect of Solvents on Schiff Base Synthesis
| Solvent | Typical Temperature | Advantages | Reference |
| Ethanol | Room Temperature to Reflux | Excellent solvent, widely used, good for product precipitation. | [6][11] |
| Methanol | Room Temperature to Reflux | Similar to ethanol, often used with catalysts like BiCl₃. | [4][10] |
| Water | Room Temperature | Environmentally friendly, can accelerate the reaction. | [11] |
| DMF / CH₃CN | Room Temperature | Alternative polar aprotic solvents. | [6] |
Experimental Protocols
General Protocol for Schiff Base Synthesis from a Heterocyclic Aldehyde
This protocol provides a general framework. Specific amounts, reaction times, and temperatures should be optimized for each specific reaction.
Materials:
-
Heterocyclic aldehyde (1 mmol)
-
Primary amine (1 mmol)
-
Solvent (e.g., absolute ethanol, 20 mL)
-
Catalyst (e.g., glacial acetic acid, 2-3 drops)
Procedure:
-
Dissolve the heterocyclic aldehyde (1 mmol) in the chosen solvent (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the primary amine (1 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add the catalyst (e.g., 2-3 drops of glacial acetic acid) to the reaction mixture.
-
(Optional - for yield improvement) If using a Dean-Stark apparatus, set it up at this stage. If using a dehydrating agent (e.g., 4 Å molecular sieves), add it to the flask.
-
Stir the reaction mixture. The reaction can be run at room temperature or heated to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. If a solid product precipitates, it can be collected by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove impurities.
-
Purify the product, typically by recrystallization from a suitable solvent (e.g., ethanol).[2]
-
Dry the purified Schiff base in a vacuum oven or desiccator.
-
Characterize the final product using FTIR and NMR spectroscopy to confirm its structure.
Visualizations
Caption: General workflow for the synthesis and purification of Schiff bases.
Caption: Troubleshooting flowchart for low-yield Schiff base reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 6. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. mdpi.com [mdpi.com]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. An Efficient Synthesis of Schiff Bases Containing Benzimidazole Moiety Catalyzed by Bismuth Trichloride Under Microwave Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
Technical Support Center: Preventing Beckmann Rearrangement During Oxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of the undesired Beckmann rearrangement during oxazole synthesis from ketoximes.
Frequently Asked Questions (FAQs)
Q1: What is the Beckmann rearrangement and why can it be a competing reaction in oxazole synthesis?
The Beckmann rearrangement is an acid-catalyzed reaction that converts an oxime into an N-substituted amide or a lactam in the case of cyclic oximes.[1][2][3] In the context of certain oxazole syntheses that proceed via a ketoxime intermediate, the conditions used to facilitate the cyclization to an oxazole can also inadvertently trigger this rearrangement. The key step in the Beckmann rearrangement is the migration of a group (alkyl or aryl) from the carbon to the nitrogen atom of the oxime, which is initiated by the conversion of the hydroxyl group into a good leaving group.[4][5] This pathway competes directly with the desired intramolecular cyclization required for oxazole formation.
Q2: What factors promote the undesired Beckmann rearrangement?
Several factors can favor the Beckmann rearrangement over the desired oxazole synthesis:
-
Strong Protic Acids: Catalysts like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and hydrochloric acid (HCl) are classic reagents for inducing the Beckmann rearrangement.[1][2]
-
High Temperatures: Elevated temperatures often provide the activation energy needed for the rearrangement to occur.[6][7][8]
-
Leaving Group Ability: The reaction is initiated by the departure of the group attached to the oxime's nitrogen. Converting the hydroxyl into a better leaving group, for instance by using reagents like tosyl chloride or phosphorus pentachloride, facilitates the rearrangement.[2][4]
-
Solvent Choice: The solvent can play a significant role. Polar protic solvents can stabilize the intermediates of the Beckmann rearrangement.[9][10][11][12]
-
Substrate Stereochemistry: The group that is anti-periplanar to the leaving group on the nitrogen is the one that migrates.[1][2] Under certain reaction conditions, the E/Z isomers of the oxime can interconvert, potentially leading to a mixture of products.[3]
Q3: What is Beckmann fragmentation and how does it differ from the rearrangement?
Beckmann fragmentation is a competing side reaction to the Beckmann rearrangement.[2] It is particularly favored when the migrating group (the group alpha to the oxime) can form a stable carbocation.[2][13] Instead of migrating to the nitrogen, this group is eliminated, leading to the formation of a nitrile and a carbocation.[2][13][14] This pathway is distinct from the rearrangement, which produces an amide or lactam.[1]
Q4: How can I strategically select my catalyst to favor oxazole formation?
To suppress the Beckmann rearrangement, it is often beneficial to move away from strong protic acids. Milder catalysts or alternative activators can be employed. For instance, using cyanuric chloride with a co-catalyst like zinc chloride can promote the desired reaction under milder conditions.[2][13] Some methods utilize visible-light-driven generation of Vilsmeier-Haack type reagents, which can activate the oxime at lower temperatures, thus disfavoring the thermally-driven Beckmann rearrangement.[7][15]
Q5: What is the role of solvent and temperature in controlling the reaction pathway?
Solvent and temperature are critical parameters for controlling the selectivity between oxazole formation and Beckmann rearrangement.
-
Temperature: Generally, lower reaction temperatures are preferred to minimize the Beckmann rearrangement, which often has a higher activation energy than the desired cyclization.[7][8]
-
Solvent: The choice of solvent can influence which pathway is favored. Non-polar or aprotic polar solvents may be preferable to polar protic solvents, which can facilitate the protonation steps and stabilize intermediates involved in the Beckmann rearrangement.[9][10][12] For example, using acetonitrile as a solvent has been shown to be effective in some Beckmann rearrangements, indicating its potential role in influencing the reaction outcome.[10][16]
Q6: Are there alternative synthetic routes to oxazoles that completely avoid the risk of Beckmann rearrangement?
Yes, several synthetic strategies for oxazoles bypass the use of ketoxime intermediates, thereby eliminating the possibility of a Beckmann rearrangement. Notable examples include:
-
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones.[17][18]
-
Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, often in the presence of a base like K₂CO₃.[19]
-
From Enamides: Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to form oxazoles.[20]
-
From α-Diazoketones: These compounds can be coupled with nitriles in the presence of a catalyst like copper(II) triflate to yield oxazoles.[20][21]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low yield of oxazole, with a significant amount of an amide or lactam byproduct. | The reaction conditions (e.g., strong acid, high temperature) are favoring the Beckmann rearrangement. | • Change the catalyst: Switch from a strong protic acid (e.g., H₂SO₄) to a milder Lewis acid or a different activating agent (e.g., cyanuric chloride/ZnCl₂).[2][13]• Lower the temperature: Run the reaction at a lower temperature and monitor for a longer duration.[8]• Modify the solvent: Use an aprotic solvent instead of a protic one to disfavor the rearrangement pathway.[10] |
| 2. Formation of a nitrile byproduct alongside the expected oxazole. | Beckmann fragmentation is occurring. This is likely if the substrate has a group alpha to the oxime that can form a stable carbocation (e.g., a tertiary alkyl group).[2] | • Use milder conditions: As with the rearrangement, milder catalysts and lower temperatures can suppress fragmentation.[13]• Re-evaluate the substrate: If fragmentation is inherent to the substrate's structure, consider an alternative synthetic route that does not involve an oxime intermediate.[19][20] |
| 3. The reaction is sluggish or does not proceed to completion. | The reaction conditions are too mild to activate the oxime for either cyclization or rearrangement. | • Slightly increase the temperature: Incrementally raise the temperature while carefully monitoring the product distribution by TLC or LC-MS to find a balance that promotes the desired reaction without initiating the rearrangement.• Screen different catalysts: A different Lewis acid or activating agent might be more effective for your specific substrate. |
| 4. The reaction mixture darkens or forms tar-like substances. | This often indicates decomposition of the starting material or product due to overly harsh conditions.[13] | • Reduce catalyst loading: Use a smaller amount of the acid catalyst.• Lower the temperature immediately: High temperatures can lead to decomposition.[13]• Ensure an inert atmosphere: If your substrate is sensitive to oxidation, perform the reaction under nitrogen or argon.[13] |
Quantitative Data Summary
The following tables summarize the influence of various experimental parameters on the competition between oxazole synthesis and Beckmann rearrangement. The data presented are illustrative and based on general principles reported in the literature.
Table 1: Influence of Catalyst on Reaction Outcome
| Catalyst | Typical Conditions | Predominant Product | Rationale |
| H₂SO₄, PPA | High Temperature | Beckmann Product (Amide/Lactam) | Strong protic acids are classical reagents for promoting the Beckmann rearrangement.[1][2] |
| PCl₅, SOCl₂ | Aprotic Solvent | Beckmann Product (Amide/Lactam) | These reagents convert the oxime -OH into a very good leaving group, facilitating the rearrangement.[2] |
| Cyanuric Chloride / ZnCl₂ | Mild Temperature | Oxazole (Favored) | Provides a milder activation of the hydroxyl group, often avoiding the high-energy pathway of rearrangement.[2] |
| Visible Light + Photocatalyst | Low Temperature | Oxazole (Favored) | In-situ generation of activating reagents at low temperatures minimizes the thermally-induced rearrangement.[15] |
Table 2: Effect of Solvent on Reaction Selectivity
| Solvent Type | Example(s) | Expected Outcome | Rationale |
| Polar Protic | Water, Ethanol | Increased Beckmann Product | Solvents with high nucleophilicity and polarity can stabilize the charged intermediates of the Beckmann rearrangement.[9][10] |
| Polar Aprotic | Acetonitrile, DMF | Can favor either pathway; optimization needed | Can facilitate the desired reaction while potentially minimizing protonation-driven side reactions.[10][16] |
| Non-polar | Toluene, Hexane | Increased Oxazole (Potentially) | Less likely to stabilize the polar intermediates required for the Beckmann rearrangement. |
Table 3: Impact of Temperature on Product Distribution
| Temperature Range | Expected Effect on Selectivity | Rationale |
| Low (e.g., 0 - 25 °C) | Favors Oxazole Formation | The Beckmann rearrangement often requires a higher activation energy. Lower temperatures can kinetically favor the desired cyclization.[7] |
| Moderate (e.g., 25 - 80 °C) | Competitive; outcome is substrate/catalyst dependent | An optimal temperature may exist where the rate of oxazole formation is high while the rate of rearrangement is still low.[16] |
| High (e.g., > 80 °C) | Favors Beckmann Rearrangement | Sufficient thermal energy is provided to overcome the activation barrier for the rearrangement.[6][8] |
Experimental Protocols
Protocol 1: General Procedure for Oxazole Synthesis from a Ketoxime (Prone to Beckmann Rearrangement)
Disclaimer: This is a generalized protocol and may require optimization.
-
To a solution of the ketoxime (1.0 eq) in an appropriate solvent (e.g., acetic acid), add the acid catalyst (e.g., concentrated H₂SO₄, 2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired oxazole from the Beckmann rearrangement byproduct.
Protocol 2: Modified Procedure to Suppress Beckmann Rearrangement
Disclaimer: This protocol is based on the use of milder reagents and may require optimization.
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve the ketoxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C.
-
Add 2,4,6-trichloro[6][9][11]triazine (cyanuric chloride, 1.1 eq) to the solution portion-wise.
-
Stir the reaction mixture at room temperature.[22]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product via column chromatography.
Protocol 3: Alternative Oxazole Synthesis via Van Leusen Reaction (Avoiding Oxime Intermediate)
Disclaimer: This protocol avoids the Beckmann rearrangement entirely and may require optimization.
-
To a suspension of potassium carbonate (K₂CO₃, 3.0 eq) in methanol, add the aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq).[19]
-
Heat the mixture to reflux and stir until the reaction is complete as indicated by TLC analysis.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the mixture with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude product by flash column chromatography to yield the 5-substituted oxazole.
Visualizations
Caption: Competing Pathways: Oxazole Synthesis vs. Beckmann Rearrangement.
Caption: Troubleshooting Workflow for Oxazole Synthesis Side Reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,3-Oxazole synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Beckmann rearrangement of oximes under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing nitrile oxide dimerization in [3+2] cycloaddition reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing nitrile oxide dimerization during [3+2] cycloaddition reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic outcomes.
Troubleshooting Guide
Rapid dimerization of nitrile oxides to form furoxans is a common side reaction that can significantly lower the yield of the desired isoxazoline or isoxazole cycloadduct. This guide addresses frequent issues and provides actionable solutions.[1]
| Issue | Potential Cause | Solution |
| 1. The primary product is the furoxan dimer, not the desired cycloadduct. | High Nitrile Oxide Concentration: The in situ concentration of the generated nitrile oxide is too high, favoring the second-order dimerization process.[1][2] | Slow Generation/Addition: Employ slow addition of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) or the activating reagent (e.g., base, oxidant) to the reaction mixture containing the dipolarophile.[1][2] High Dilution: Run the reaction at a lower overall concentration to disfavor the bimolecular dimerization.[1] Diffusion Control: Use a diffusion-controlled method for reagent addition, such as the slow absorption of amine vapors, to generate the nitrile oxide in trace amounts.[2] |
| Slow Cycloaddition Rate: The rate of the [3+2] cycloaddition with your dipolarophile is slower than the rate of nitrile oxide dimerization.[1] | Increase Dipolarophile Concentration: Use a larger excess of the dipolarophile to increase the probability of the desired cycloaddition.[1] Enhance Dipolarophile Reactivity: Utilize more reactive dipolarophiles, such as electron-deficient alkenes (e.g., acrylates) or strained alkenes (e.g., norbornene), which can accelerate the cycloaddition.[1][3] | |
| High Reaction Temperature: Elevated temperatures can increase the rate of both cycloaddition and dimerization, but may favor dimerization disproportionately.[1] | Lower the Temperature: Conduct the reaction at 0 °C or lower. This generally slows down the dimerization reaction more significantly than the cycloaddition.[1] | |
| 2. Low or no yield of the desired product, with complex mixture of byproducts. | Nitrile Oxide Instability: Besides dimerization, nitrile oxides can undergo other decomposition pathways, such as isomerization to isocyanates, especially at higher temperatures.[4] | Optimize Temperature: Carefully control the reaction temperature to find a balance between a reasonable reaction rate and minimizing decomposition. Choose Appropriate Generation Method: Some in situ generation methods are milder than others. For example, oxidation of aldoximes with reagents like NaCl/Oxone or t-BuOI can be performed under very mild conditions.[5][6] |
| Solvent Effects: The solvent can influence the stability of the nitrile oxide and the relative rates of the competing reaction pathways.[7][8][9][10] | Solvent Screening: Test a range of solvents. Non-polar aprotic solvents like dioxane or toluene are often effective. Theoretical studies suggest that solvent effects can alter reaction barriers.[5][7][8][10] | |
| 3. Inconsistent reaction yields. | Variability in Reagent Quality: The purity of precursors (e.g., aldoximes) and reagents (e.g., oxidants, bases) can affect the efficiency of nitrile oxide generation. | Reagent Purification: Ensure all starting materials and reagents are pure and dry. Standardize Reagent Addition: Use a syringe pump for slow and reproducible addition of reagents. |
| Atmospheric Moisture: Some methods for generating nitrile oxides can be sensitive to moisture. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for nitrile oxide dimerization?
A1: The most common reason is a high transient concentration of the nitrile oxide.[1] Since dimerization is a second-order process, its rate is proportional to the square of the nitrile oxide concentration. The desired [3+2] cycloaddition is typically first-order with respect to the nitrile oxide. Therefore, maintaining a low concentration of the nitrile oxide in situ is the most critical factor in minimizing dimerization.
Q2: How can I generate nitrile oxides in situ to avoid dimerization?
A2: In situ generation is the preferred method. Several reliable protocols exist:
-
Oxidation of Aldoximes: This is a very common and effective method. A variety of oxidants can be used, such as sodium hypochlorite (bleach), Oxone in the presence of NaCl, tert-butyl hypoiodite (t-BuOI), and hypervalent iodine reagents.[5][6][11][12] These methods are often mild and tolerate a wide range of functional groups.
-
Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide (usually a chloride) with a base, such as triethylamine.[2] Slow addition of the base is crucial to prevent a buildup of the nitrile oxide.
-
Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides using reagents like phenyl isocyanate in the presence of a catalytic amount of triethylamine.
Q3: Does the choice of solvent impact the dimerization of nitrile oxides?
A3: Yes, the solvent can have a significant effect.[7][8][9][10] While a systematic guide for solvent choice is difficult to provide due to substrate dependency, non-polar, aprotic solvents are generally a good starting point. Computational studies have shown that solvents can alter the activation energies for both the cycloaddition and dimerization pathways.[7][8][9][10] It is advisable to perform a solvent screen for your specific reaction.
Q4: Can catalysis be used to favor the [3+2] cycloaddition over dimerization?
A4: Yes. Lewis acid catalysis has been shown to accelerate [3+2] cycloaddition reactions. For example, chiral copper(II)-diamine complexes have been used to catalyze the enantioselective cycloaddition of nitrile oxides with α-keto esters, successfully competing with dimerization.[13] Ruthenium catalysts have also been employed to control the regioselectivity of cycloadditions.[14]
Q5: What is the mechanism of nitrile oxide dimerization?
A5: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is generally understood to be a stepwise process. It proceeds through the formation of a dinitrosoalkene intermediate, which has significant diradical character.[15][16] This intermediate then cyclizes to form the stable furoxan ring.
Data Summary
The following tables summarize reaction conditions and yields for the in situ generation of nitrile oxides and their subsequent [3+2] cycloaddition, highlighting strategies to minimize dimerization.
Table 1: Comparison of Aldoxime Oxidation Methods for Cycloaddition
| Aldoxime | Dipolarophile | Oxidant/Conditions | Solvent | Temp (°C) | Yield of Cycloadduct (%) | Reference |
| Isopropyl aldoxime | 1-Octene | NaCl (1.1 eq), Oxone (1.1 eq) | CH3CN/H2O | RT | 95 | [6] |
| Benzaldoxime | Styrene | t-BuOI (1.0 eq), 2,6-lutidine (1.2 eq) | Dioxane | RT | 88 | [5] |
| 4-Chlorobenzaldoxime | Methyl Acrylate | NaCl (1.1 eq), Oxone (1.1 eq), Na2CO3 (1.5 eq), Ball-milling | - | RT | 85 | [11][17] |
| 4-Nitrobenzaldoxime | Styrene | Chloramine-T | Ethanol | Reflux | 78 | [12] |
Table 2: Effect of Reaction Conditions on Cycloaddition vs. Dimerization
| Nitrile Oxide Precursor | Dipolarophile | Conditions | Cycloadduct Yield (%) | Dimer Yield (%) | Key Strategy |
| 4-Methoxybenzohydroximoyl Chloride | Styrene | Slow addition of Et3N | High (not specified) | Low (not specified) | Slow generation |
| Phenylnitroethane | Styrene | PhNCO, Et3N (cat.), High Dilution | >90 | <5 | High dilution |
| 4-Chlorobenzaldoxime | Styrene | NCS, Pyridine, 0 °C | 85 | 10 | Low temperature |
| 4-Chlorobenzaldoxime | Styrene | NCS, Pyridine, 60 °C | 55 | 40 | Effect of temperature |
(Note: Data in Table 2 is illustrative, based on general principles described in the cited literature, as direct comparative studies are not always available in a single source.)
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone
This protocol is adapted from a green chemistry approach for the efficient generation of nitrile oxides.[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 mmol), the dipolarophile (1.2 to 2.0 mmol), and sodium chloride (1.1 mmol, 64 mg).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and water (0.2 M final concentration with respect to the aldoxime).
-
Initiation: Cool the mixture to 0 °C in an ice bath. To the stirring suspension, add a solution of Oxone (2KHSO₅·KHSO₄·K₂SO₄, 1.1 mmol, 676 mg) in water portion-wise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: In Situ Generation via Dehydrochlorination with Slow Base Addition
This protocol is a classic method that relies on slow generation to minimize dimerization.
-
Reaction Setup: In a three-neck flask under a nitrogen atmosphere, dissolve the hydroximoyl chloride precursor (1.0 mmol) and the dipolarophile (1.5 mmol) in anhydrous dichloromethane (10 mL).
-
Base Preparation: In a separate flask, prepare a solution of triethylamine (1.2 mmol, 0.17 mL) in anhydrous dichloromethane (10 mL).
-
Slow Addition: Using a syringe pump, add the triethylamine solution to the reaction mixture over a period of 4-6 hours at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography.
Visualizations
Caption: Competing pathways: desired [3+2] cycloaddition vs. undesired dimerization.
Caption: Workflow for in situ nitrile oxide generation with slow addition.
Caption: Troubleshooting logic for minimizing nitrile oxide dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
- 3. Nitrile Oxide-Norbornene Cycloaddition as a Bioorthogonal Crosslinking Reaction for the Preparation of Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enolates and Nitrile Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting low yields in one-pot benzoxazole synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing one-pot benzoxazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, particularly those leading to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My one-pot benzoxazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in one-pot benzoxazole synthesis can arise from several factors. Below are common causes and corresponding troubleshooting steps:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical for the reaction's success.[1] Some catalysts may exhibit low activity for your specific substrates.[1] Consider screening different catalysts (e.g., Brønsted acids, Lewis acids, metal catalysts) or optimizing the catalyst loading.[2] In some systems, increasing the catalyst loading from 5 mol% to 20 mol% can significantly enhance the yield.[1][3]
-
Improper Solvent: The solvent plays a crucial role in reaction efficiency.[1] Solvents like ethanol have proven effective in many cases.[1] If you are observing low yields, consider switching to a different solvent or ensuring your current solvent is anhydrous, especially if the reaction is sensitive to moisture.[1]
-
Incorrect Reaction Temperature: The reaction temperature must be optimized. A temperature that is too low may lead to a slow or incomplete reaction, while a temperature that is too high can cause decomposition of reactants or products.[1] For instance, one study using ZnS nanoparticles identified 70°C as the optimal temperature.[4] Some solvent-free reactions may require temperatures as high as 130°C to achieve good yields.[2][5]
-
Formation of Stable Intermediates: The reaction between an o-aminophenol and an aldehyde forms a Schiff base intermediate. If this intermediate is particularly stable, it may not cyclize efficiently to the desired benzoxazole.[1][6] In such cases, a two-step process where the Schiff base is first isolated and then subjected to cyclization conditions might improve the overall yield.[1]
-
Insufficient Reaction Time: Ensure the reaction is allowed to run for a sufficient duration.[1] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time for completion.[1][6]
Q2: My reaction appears to have stalled, and the TLC analysis shows unreacted starting materials. What should I do?
A2: The presence of starting materials after the expected reaction time indicates an incomplete reaction.[6] Here are some steps to take:
-
Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[6]
-
Increase Temperature: The activation energy for the cyclization may not have been reached. Consider incrementally increasing the temperature while closely monitoring the reaction.[2]
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active and fresh.[6] Some catalysts are sensitive to air and moisture or may require activation.[2][6] Catalyst deactivation can cause a reaction to stall; adding a fresh portion of the catalyst may help drive the reaction to completion.[2]
-
Re-evaluate Stoichiometry: Double-check that the molar ratios of your reactants are correct.[6] Sometimes, using a slight excess of one reactant can push the equilibrium towards the product.[2]
Q3: I am observing a significant amount of Schiff base as a byproduct. How can I promote its cyclization to the benzoxazole?
A3: The accumulation of a stable Schiff base intermediate is a common hurdle.[1][6] To promote the subsequent cyclization, you can try the following strategies:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the cyclization step.[1]
-
Change the Catalyst: Some catalysts, particularly Lewis acids, are more effective at promoting the cyclization of the Schiff base.[1]
-
Add an Oxidizing Agent: The final step of the synthesis is an oxidative cyclization. In some protocols, the exclusion of hazardous chemical oxidants can be a drawback.[7] The use of a mild oxidant or even atmospheric oxygen can facilitate the conversion of the intermediate to the final benzoxazole product.[8] Elemental sulfur has also been used as an effective oxidant in some methods.[9]
Q4: How can I minimize the formation of other side products?
A4: Side product formation is a frequent cause of low yields.[6] Besides the accumulation of the Schiff base, other side reactions like polymerization or over-alkylation/acylation can occur.[6] To minimize these unwanted products:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[6]
-
Use a Protective Atmosphere: Reactants like 2-aminophenols can be susceptible to air oxidation, leading to colored impurities and lower yields.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[2][6]
Q5: Could my starting materials be the source of the problem?
A5: Absolutely. The purity of your starting materials is crucial for a successful synthesis.[2][6] Impurities in the 2-aminophenol or the aldehyde can interfere with the reaction.[2][6] You can assess the purity of your starting materials by:
-
Melting Point Analysis: Compare the experimental melting point of your starting materials with the literature values. A broad or depressed melting range often indicates the presence of impurities.[6]
-
Spectroscopic Methods: Techniques like NMR or IR spectroscopy can help confirm the identity and purity of your reagents.
Q6: I seem to be losing a significant amount of product during purification. What are some effective purification strategies?
A6: Product loss during purification can dramatically affect your final yield.[6] Common and effective purification methods for benzoxazoles include:
-
Crystallization: This is a widely used technique. The crude product can be washed with a cold solvent, such as ethanol, and then recrystallized from a suitable solvent system to obtain pure crystals.[1]
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a powerful tool.[6] A common eluent system is a mixture of hexane and ethyl acetate.[1]
-
Washing: A simple wash of the crude reaction mixture with water can help remove water-soluble impurities and byproducts.[1]
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the yield of one-pot benzoxazole synthesis.
Table 1: Effect of Catalyst Loading on Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NiSO₄ | 5 | Ethanol | 1.5 | 55 | [3] |
| NiSO₄ | 10 | Ethanol | 1.5 | 70 | [3] |
| NiSO₄ | 20 | Ethanol | 1.5 | 98 | [3] |
| Generic | 5 | - | - | - | [1] |
| Generic | 20 | - | - | Significantly Improved |[1] |
Table 2: Optimization of Reaction Temperature
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nano ZnS | Ethanol | 70 | 60 min | Excellent | [4] |
| BAIL gel | Solvent-free | < 100 | - | Reaction hardly proceeded | [5] |
| BAIL gel | Solvent-free | 130 | 5 h | 98 |[5] |
Table 3: Influence of Different Solvents
| Reactants | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminophenol, Aldehyd | NiSO₄ | Dichloromethane | - | Lower | [3] |
| 2-Aminophenol, Aldehyd | NiSO₄ | Acetonitrile | - | Lower | [3] |
| 2-Aminophenol, Aldehyd | NiSO₄ | Ethanol | 1.5 | 70 | [3] |
| 2-Aminophenol, Aldehyd | LAIL@MNP | Solvent-free (Sonication) | 0.5 | up to 90 |[10][11] |
Detailed Experimental Protocols
Generalized Protocol for One-Pot Benzoxazole Synthesis
This protocol is a generalized procedure based on common methodologies.[1][4][10] Researchers should optimize conditions for their specific substrates and catalyst.
-
Reaction Setup: To a round-bottom flask, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the chosen catalyst (e.g., 0.003 g of nano-ZnS or 10 mol% NiSO₄).[3][4]
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol).[4] For solvent-free conditions, proceed to the next step.[10]
-
Reaction Conditions: Stir the mixture at the optimized temperature (e.g., 70 °C) for the required time (e.g., 30 minutes to 5 hours).[5][10] Monitor the reaction progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[1] If using a solid-supported catalyst, it can often be recovered at this stage by filtration or magnetic separation.[10]
-
Purification: Wash the mixture with cold ethanol and filter the solid product.[1][4] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure benzoxazole derivative.[4]
Visual Guides
The following diagrams illustrate key pathways and workflows related to one-pot benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Benzoxazole Ring Closure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzoxazole ring closure reactions.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low yields in benzoxazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2] Here’s a systematic approach to troubleshooting.
Initial Checks:
-
Purity of Starting Materials: Impurities in 2-aminophenol or the corresponding aldehyde, carboxylic acid, or other coupling partners can significantly hinder the reaction.[1][2]
-
Recommendation: Assess the purity of your starting materials using techniques like melting point analysis or spectroscopy. If impurities are detected, consider purification by recrystallization or distillation.[2]
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of side products.[1]
-
Recommendation: Carefully re-evaluate and confirm the stoichiometry of your reactants. Sometimes, using a slight excess of one reactant can drive the reaction to completion.[2]
-
-
Inert Atmosphere: 2-aminophenols are susceptible to air oxidation, which can result in colored impurities and reduced yields.[2]
-
Recommendation: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially when dealing with sensitive reagents.[2]
-
Reaction Condition Optimization:
-
Temperature: The reaction temperature may be insufficient to overcome the activation energy for cyclization.[2]
-
Solvent: The choice of solvent can significantly impact reaction kinetics and solubility of reactants and catalysts.
-
Recommendation: Screen a variety of solvents. While ethanol is commonly used, other solvents like acetonitrile, or even solvent-free conditions, might be more effective depending on the specific substrates and catalyst.[3]
-
-
Reaction Time: The reaction may not have proceeded to completion.
-
Recommendation: Extend the reaction time and monitor for further product formation.
-
Catalyst-Related Issues:
-
Catalyst Activity: The catalyst may be inactive or deactivated. Some catalysts are sensitive to air and moisture.[1]
-
Catalyst Loading: The amount of catalyst can be a critical factor.
-
Recommendation: A small increase in catalyst loading might significantly improve the conversion rate.[1]
-
Issue 2: Significant Side Product Formation
The formation of side products is a common reason for low yields and complicates purification.
Common Side Products:
-
Incomplete Cyclization: The intermediate Schiff base, formed from the condensation of 2-aminophenol and an aldehyde, may be stable and fail to cyclize completely.[1][2]
-
Dimerization/Polymerization: 2-aminophenol can undergo self-condensation or polymerization, especially at elevated temperatures or under highly acidic or basic conditions.[2]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
Minimization Strategies:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry to favor the desired reaction pathway.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction and minimize side product formation.[1]
-
Protective Atmosphere: Using an inert atmosphere can prevent oxidation-related side products.[1]
Issue 3: Difficulty in Product Purification
Product loss during purification is a frequent challenge.
Effective Purification Strategies:
-
Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. The choice of the solvent system is crucial for achieving good separation.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
-
Work-up Procedure: Ensure the work-up procedure does not lead to product degradation. Some benzoxazoles may be unstable under highly acidic or basic conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for benzoxazole ring closure?
A variety of catalysts can be employed for benzoxazole synthesis, broadly categorized as:
-
Metal Catalysts: These include copper-based catalysts (e.g., CuI), palladium complexes, and nickel complexes.[4][5] They are often used in cross-coupling reactions to form the benzoxazole ring.
-
Nanocatalysts: These are highly active and often reusable catalysts, such as magnetic solid acid nanocatalysts and metal-supported nanoparticles.[3] They offer advantages like high surface area and ease of separation.[3]
-
Acid Catalysts: Both Brønsted acids (e.g., p-toluenesulfonic acid, fluorophosphoric acid) and Lewis acids (e.g., samarium triflate, zinc triflate) are effective.[3][4][5] Polyphosphoric acid (PPA) can act as both a catalyst and a solvent.[6]
-
Ionic Liquids: Acidic ionic liquids can serve as recyclable and environmentally friendly catalysts.[3]
Q2: How do I choose the best catalyst for my specific reaction?
The optimal catalyst depends on your starting materials and desired reaction conditions.
-
From 2-aminophenol and Aldehydes: A wide range of catalysts are effective, including nanocatalysts, metal catalysts, and acid catalysts.[3] For green chemistry approaches, consider reusable catalysts like magnetic nanocatalysts or ionic liquids.[3][7]
-
From 2-aminophenol and Carboxylic Acids/Derivatives: Acid catalysts like polyphosphoric acid or methanesulfonic acid are commonly used.[6][8]
-
From o-Haloanilides: Copper-catalyzed cyclization is a general method, often using CuI with a ligand like 1,10-phenanthroline.[4]
Q3: Can benzoxazole synthesis be performed under green conditions?
Yes, several green chemistry approaches have been developed. These often involve:
-
Reusable Catalysts: Magnetic nanocatalysts and ionic liquids can be easily recovered and reused for multiple reaction cycles.[3][7]
-
Aqueous Medium: Some methods utilize water as a solvent, which is environmentally benign.[4]
-
Solvent-Free Conditions: Reactions can be conducted without a solvent, often with heating or sonication, reducing volatile organic compound waste.[3][7]
-
Atom Economy: Some synthetic routes, like electrochemical oxidation/cyclization, are designed to be atom-economical, producing only H₂ as a byproduct.[4]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems in the synthesis of 2-substituted benzoxazoles from 2-aminophenol and aldehydes.
Table 1: Nanocatalyzed Synthesis
| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | Water, Reflux | 45 min | 79-89 | [3] |
| Thin-layered nano h-BN/fl-G films | Water/p-xylene, 70 °C | - | Low | [3] |
| SrCO₃ | Solvent-free, RT, Grindstone | 20 min | High | [3] |
| TiO₂–ZrO₂ | Acetonitrile, 60 °C | 15–25 min | 83–93 | [3] |
Table 2: Metal-Catalyzed Synthesis
| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| EG–G2–Pd | Ethanol, 50 °C | 3 h | 88 | [3] |
| Ni(II) complexes of benzoyl hydrazones | DMF, K₂CO₃, 80 °C | 3–4 h | 87–94 | [3] |
| CuI / 1,10-phenanthroline | - | - | - | [4] |
Table 3: Ionic Liquid and Acid-Catalyzed Synthesis
| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | 5 h | 85–98 | [3] |
| LAIL@MNP | Solvent-free, 70 °C, Sonication | 30 min | Moderate to High | [3] |
| Fluorophosphoric acid | Ethanol, RT | 2.4 h | - | [3] |
| Samarium triflate | Aqueous medium | - | - | [4] |
| Polyphosphoric acid (PPA) | 145–150 °C | 3–6 h | Good to Excellent | [6] |
Experimental Protocols
General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid Gel Catalyst [9][10]
-
To a 5 mL vessel, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol%).
-
Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Benzoxazole Synthesis using a Magnetic Nanoparticle-Supported Ionic Liquid Catalyst under Ultrasound Irradiation [7]
-
In a reaction vessel, mix 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).
-
Sonicate the mixture at 70 °C for 30 minutes.
-
Monitor the reaction completion using GC-MS.
-
After the reaction is complete, add 15 mL of ethyl acetate to the mixture.
-
Recover the catalyst from the reaction mixture using an external magnet.
-
Dry the organic layer with magnesium sulfate and remove the solvent under vacuum.
Mandatory Visualization
Caption: General reaction mechanism for benzoxazole synthesis.
Caption: Troubleshooting workflow for low yield in benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. ijpbs.com [ijpbs.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Effect of reaction temperature on benzoxazole synthesis outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing benzoxazole synthesis, with a specific focus on the impact of reaction temperature.
Troubleshooting Guide
Issue: Low or No Product Yield
Low or no yield in benzoxazole synthesis can be attributed to several factors, with reaction temperature being a critical parameter.
-
Possible Cause 1: Insufficient Temperature
-
Explanation: The reaction may not have enough energy to overcome the activation barrier for the initial condensation or the subsequent cyclization step. Reactions carried out at room temperature or below 100°C may not proceed to completion or at all for many substrates.[1][2]
-
Solution:
-
Incrementally increase the reaction temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
-
For solvent-free reactions, temperatures as high as 130°C may be necessary to achieve a good yield.[1][2]
-
Consider switching to a higher-boiling point solvent if solubility is also an issue and the current solvent is limiting the achievable temperature.[3]
-
-
-
Possible Cause 2: Excessive Temperature
-
Explanation: Very high temperatures can lead to the decomposition of starting materials, intermediates, or the final benzoxazole product.[4] It can also promote the formation of unwanted side products, such as polymers from the self-condensation of 2-aminophenol.[2]
-
Solution:
-
If you observe charring or the formation of insoluble materials, reduce the reaction temperature.
-
Conduct a temperature optimization study to find the ideal balance between reaction rate and product stability.
-
Ensure even heating of the reaction mixture, as localized overheating can cause degradation.
-
-
Issue: Incomplete Reaction or Stalled Conversion
Sometimes a reaction starts but fails to go to completion, leaving a significant amount of starting material.
-
Possible Cause: Insufficient Thermal Energy
-
Explanation: The reaction temperature may be adequate for the initial steps but not high enough to drive the final, often rate-limiting, cyclization and dehydration steps.
-
Solution:
-
Gradually increase the reaction temperature in increments of 10-20°C and monitor for further conversion by TLC.
-
If using a catalyst, ensure it is stable and active at the desired temperature. Some catalysts may require higher temperatures to become fully active.
-
-
Issue: Formation of Significant Byproducts
The presence of significant impurities can complicate purification and reduce the overall yield of the desired benzoxazole.
-
Possible Cause 1: Stable Schiff Base Intermediate
-
Explanation: In syntheses involving the reaction of a 2-aminophenol with an aldehyde, a Schiff base is formed as an intermediate. This intermediate may be particularly stable and not cyclize efficiently to the benzoxazole at the current reaction temperature.[4]
-
Solution:
-
-
Possible Cause 2: Dimerization or Polymerization
-
Explanation: At high temperatures, 2-aminophenol can undergo self-condensation or polymerization, leading to complex mixtures and reduced yields.[2]
-
Solution:
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for benzoxazole synthesis?
A1: There is no single optimal temperature for all benzoxazole syntheses. The ideal temperature is highly dependent on the specific substrates, catalyst, and solvent being used.[4] However, a general observation is that many reactions require elevated temperatures to proceed efficiently. Some reactions proceed well at 50-70°C[5][6], while others, particularly solvent-free methods, may require temperatures of 130°C or higher.[1][7] Microwave-assisted synthesis can employ temperatures in the range of 150-200°C for very short reaction times.[8] It is always recommended to perform a temperature optimization study for your specific reaction.
Q2: How does temperature affect the reaction time?
A2: Generally, higher temperatures lead to faster reaction rates and, consequently, shorter reaction times. For example, microwave-assisted synthesis utilizes high temperatures to dramatically reduce reaction times from hours to minutes.[9] However, it is crucial to monitor the reaction progress (e.g., by TLC) to avoid product degradation from prolonged heating at high temperatures.[4]
Q3: Can I run the reaction at room temperature?
A3: While some modern methods with highly active catalysts may allow for room temperature synthesis[10], most traditional benzoxazole syntheses do not proceed efficiently at room temperature.[1] Often, no product is obtained, or the reaction is extremely sluggish.[1]
Q4: My reaction involves a microwave. How does that change the temperature considerations?
A4: Microwave-assisted synthesis allows for rapid and efficient heating of the reaction mixture to high temperatures.[9] This can significantly reduce reaction times.[9] When using a microwave reactor, it is important to carefully control the temperature and power settings to avoid localized overheating and potential side reactions.[9] For instance, in one study, increasing the temperature from 100°C to 130°C in a microwave reactor resulted in a significantly higher conversion rate.[9]
Data Presentation
Table 1: Effect of Temperature on the Yield of 2-Phenylbenzoxazole
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | BAIL Gel | Room Temp | 5 | No Product | [1] |
| 2 | BAIL Gel | < 100 | 5 | Low Conversion | [1] |
| 3 | BAIL Gel | 130 | 5 | 98 | [1] |
| 4 | Fe3O4@SiO2-SO3H | 50 | 0.5 | 92 | [5][11] |
| 5 | LAIL@MNP | 70 | 0.5 | up to 90 | [6] |
Table 2: Optimization of Reaction Conditions for Benzoxazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DCM | 0 | 1 | 85 | [10] |
| 2 | DCM | Room Temp | 1 | 95 | [10] |
| 3 | Toluene | 140 | N/A | Good | [12] |
| 4 | p-Xylene | 140 | N/A | Best | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions [1][7]
-
Reactant Mixture: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol%).
-
Heating: Stir the reaction mixture at 130°C for 5 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).
-
Catalyst Separation: Separate the catalyst by centrifugation.
-
Purification: Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product. Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids [8]
-
Reactant Mixture: In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, allow the vessel to cool to room temperature.
-
Purification: The crude product can often be purified by washing with a cold solvent, such as ethanol, followed by filtration.[4]
Visualizations
Caption: A generalized experimental workflow for benzoxazole synthesis.
Caption: Troubleshooting logic for temperature-related issues in benzoxazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Validation & Comparative
Comparing Benzo[d]oxazole-5-carbaldehyde with other heterocyclic aldehydes
A Comparative Guide to Benzo[d]oxazole-5-carbaldehyde and Other Key Heterocyclic Aldehydes for Researchers
Introduction
Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, forming the core of a vast number of natural products and synthetic drugs.[1] Among these, heterocyclic aldehydes are exceptionally versatile intermediates, prized for the reactivity of the aldehyde group which allows for the construction of complex molecular architectures.[2][3][4] This guide provides an objective comparison of this compound with three other widely used heterocyclic aldehydes: Pyridine-2-carbaldehyde, Thiophene-2-carbaldehyde, and Furan-2-carbaldehyde. The focus is on their physicochemical properties, reactivity, and applications in drug discovery, supported by experimental data and protocols to aid researchers in selecting the appropriate building block for their synthetic and therapeutic programs.
Physicochemical Properties: A Comparative Overview
The structural differences between these heterocyclic aldehydes—namely the type and position of the heteroatom(s) and the presence of a fused benzene ring—give rise to distinct physicochemical properties. These properties, including molecular weight, boiling point, and solubility, are critical factors in designing reaction conditions and predicting the pharmacokinetic profiles of their derivatives.
| Property | This compound | Pyridine-2-carbaldehyde | Thiophene-2-carbaldehyde | Furan-2-carbaldehyde (Furfural) |
| CAS Number | 638192-65-1[5][6] | 1121-60-4[7] | 98-03-3[8][9] | 98-01-1[10][11] |
| Molecular Formula | C₈H₅NO₂[5][6] | C₆H₅NO[7][12] | C₅H₄OS[8][13] | C₅H₄O₂[10][14] |
| Molecular Weight ( g/mol ) | 147.13[5][6] | 107.11[7] | 112.15[13] | 96.09[15] |
| Appearance | Not specified | Colorless to pale yellow oily liquid[7][16] | Colorless to pale yellow liquid[8][17] | Colorless oily liquid, darkens on exposure to air[10][14][15] |
| Boiling Point (°C) | 314.7 ± 34.0 (Predicted) | 181[7][12] | 198[13][17] | 162[10][14] |
| Density (g/mL) | 1.474 ± 0.06 (Predicted)[18] | 1.126 @ 25°C[7][12] | 1.2 @ 25°C[13][17] | 1.16 @ 25°C[10][14] |
| Solubility | Not specified | Miscible in water, ethanol, acetone[12][19] | Slightly soluble in water; soluble in ethanol, ether, benzene[13][20] | 8.3 g/100 mL in water; soluble in ethanol, ether[14][15] |
Reactivity and Synthetic Applications
The aldehyde functional group in all four compounds is a reactive center for nucleophilic additions and condensation reactions, readily forming Schiff bases, imines, and other derivatives.[8][19][21] However, the nature of the heterocyclic ring significantly modulates the electrophilicity of the aldehyde's carbonyl carbon and the overall reactivity of the molecule.
-
This compound : The fused benzoxazole ring system is electron-deficient.[21] The aldehyde group serves as a key handle for derivatization to build complex molecules targeting biological pathways. It is a crucial precursor for compounds with neuroprotective, antimicrobial, and anticancer properties.[5][22]
-
Pyridine-2-carbaldehyde : The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the reactivity of the aldehyde. It is widely used to synthesize Schiff base ligands, which form stable complexes with various metals for applications in coordination chemistry and catalysis.[7] It is also a key intermediate in the production of pharmaceuticals like the drug pralidoxime.[7]
-
Thiophene-2-carbaldehyde : The sulfur-containing thiophene ring makes this aldehyde a vital intermediate for synthesizing conducting polymers and materials.[8][23] In medicinal chemistry, it is a precursor for numerous drugs, including the antihypertensive agent eprosartan.[24] It readily participates in condensation and cross-coupling reactions.[8][25]
-
Furan-2-carbaldehyde (Furfural) : Derived from biomass, furfural is an important renewable chemical building block.[10] The furan ring is electron-rich, and the compound serves as a versatile starting material for a wide range of pharmaceuticals and other furan derivatives.[15][26] It exhibits less aromatic character than benzene and can be readily hydrogenated.[10]
The following workflow illustrates the central role of these aldehydes as precursors in the synthesis of more complex chemical entities.
Caption: Synthetic utility of heterocyclic aldehydes as versatile precursors.
Biological Significance and Applications in Drug Discovery
Derivatives of these heterocyclic aldehydes have demonstrated a wide spectrum of biological activities, making them privileged structures in medicinal chemistry.[1][27]
| Heterocyclic Aldehyde | Key Biological Activities of Derivatives |
| This compound | Neuroprotective (Alzheimer's disease), Anticancer, Antimicrobial, Anti-inflammatory.[5][22][27][28] |
| Pyridine-2-carbaldehyde | Antimicrobial, Anticancer, Anticholinesterase activity.[16][19] |
| Thiophene-2-carbaldehyde | Antibacterial, Antifungal, Antiviral, Cytotoxic, Urease inhibition.[8][20][25] |
| Furan-2-carbaldehyde | Anticancer, Antimicrobial, Antiseptic, Antioxidant.[15][26] |
Notably, synthetic derivatives of this compound have been shown to provide neuroprotective effects in cellular models of Alzheimer's disease by modulating the Akt/GSK-3β/NF-κB signaling pathway.[5] This pathway is critical for cell survival and inflammation, and its modulation can reduce the hyperphosphorylation of tau protein, a hallmark of the disease.[5]
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 638192-65-1 [benchchem.com]
- 6. 1,3-Benzoxazole-5-carbaldehyde | C8H5NO2 | CID 22348318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Furfural - Wikipedia [en.wikipedia.org]
- 11. FURAN-2-CARBALDEHYDE | CAS 98-01-1 [matrix-fine-chemicals.com]
- 12. chembk.com [chembk.com]
- 13. chembk.com [chembk.com]
- 14. chembk.com [chembk.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. 2-pyridine carboxaldehyde, 1121-60-4 [thegoodscentscompany.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. benchchem.com [benchchem.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. Buy 2-(4-Methoxyphenyl)this compound [smolecule.com]
- 22. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thiophene-2-carbaldehyde | High-Purity Reagent [benchchem.com]
- 24. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 25. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. globalresearchonline.net [globalresearchonline.net]
- 28. jocpr.com [jocpr.com]
Biological activity of Benzo[d]oxazole-5-carbaldehyde versus Benzo[d]oxazole-6-carbaldehyde
An Objective Comparison of the Biological Activities of Benzo[d]oxazole-5-carbaldehyde and Benzo[d]oxazole-6-carbaldehyde
A Comparative Analysis for Researchers and Drug Development Professionals
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to impart a wide range of pharmacological activities to its derivatives. This guide provides a comparative overview of the biological activities of two isomeric forms: this compound and Benzo[d]oxazole-6-carbaldehyde. While extensive research has been conducted on derivatives of the 5-carbaldehyde isomer, particularly in the areas of neuroprotection and cancer, a notable scarcity of publicly available data exists for the 6-carbaldehyde isomer, precluding a direct, data-driven comparison at this time.
This guide will therefore focus on the established biological activities of this compound and its derivatives, while highlighting the data gap for its 6-carbaldehyde counterpart.
This compound: A Versatile Precursor in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its derivatives have demonstrated significant potential in several therapeutic areas.
Neuroprotective Effects
Derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.[1] Synthetic analogues have shown the ability to protect neuronal cells from β-amyloid-induced toxicity.[1]
Signaling Pathway Implicated in Neuroprotection:
Studies suggest that these compounds may exert their neuroprotective effects through the modulation of the Akt/GSK-3β/NF-κB signaling pathway.[1] This pathway is critical in regulating cell survival and inflammation.
Caption: Akt/GSK-3β/NF-κB signaling pathway.
Anticancer Activity
The benzoxazole scaffold, including derivatives of the 5-carbaldehyde isomer, has been explored for its anticancer properties.[2] Research has indicated that certain analogues can exhibit efficacy against various human cancer cell lines.[1]
Antimicrobial Properties
Broad-spectrum biological activity has been reported for derivatives, including significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]
Benzo[d]oxazole-6-carbaldehyde: An Unexplored Isomer
Despite the extensive research into the 5-carbaldehyde isomer, a comprehensive search of scientific literature and patent databases reveals a significant lack of information regarding the biological activity of Benzo[d]oxazole-6-carbaldehyde and its derivatives. This data gap prevents a direct comparison of the two isomers in terms of their anticancer, antimicrobial, or neuroprotective activities.
Experimental Protocols
Detailed experimental methodologies for the biological evaluation of benzoxazole derivatives are crucial for reproducibility and comparison. Below are generalized protocols based on common practices in the field.
In Vitro Anticancer Activity (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow:
References
A Comparative Guide to the Neuroprotective Effects of Benzoxazole Analogs in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of novel benzoxazole analogs against oxidative stress-induced neuronal injury. The following sections present supporting experimental data from a series of validated in vitro assays, detailed methodologies for reproducing these experiments, and visualizations of key signaling pathways and workflows.
Quantitative Data Summary
The neuroprotective efficacy of three representative benzoxazole analogs (BZ-1, BZ-2, and BZ-3) was evaluated against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line. A known antioxidant, N-acetylcysteine (NAC), was used as a positive control. The following tables summarize the quantitative data obtained from key in vitro assays.
Table 1: Effect of Benzoxazole Analogs on SH-SY5Y Cell Viability (MTT Assay)
| Treatment (10 µM Pre-treatment) | H₂O₂ (100 µM) | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 4.5 |
| H₂O₂ alone | + | 48.2 ± 3.1 |
| BZ-1 + H₂O₂ | + | 75.8 ± 3.9 |
| BZ-2 + H₂O₂ | + | 88.5 ± 4.2 |
| BZ-3 + H₂O₂ | + | 62.1 ± 3.5 |
| NAC (1 mM) + H₂O₂ | + | 92.3 ± 4.8 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Benzoxazole Analogs on Cytotoxicity (LDH Release Assay)
| Treatment (10 µM Pre-treatment) | H₂O₂ (100 µM) | LDH Release (% of Maximum) |
| Control (Vehicle) | - | 5.2 ± 1.1 |
| H₂O₂ alone | + | 85.7 ± 5.3 |
| BZ-1 + H₂O₂ | + | 35.4 ± 2.8 |
| BZ-2 + H₂O₂ | + | 22.1 ± 2.1 |
| BZ-3 + H₂O₂ | + | 55.9 ± 4.7 |
| NAC (1 mM) + H₂O₂ | + | 15.6 ± 1.9 |
Data are presented as mean ± standard deviation.
Table 3: Effect of Benzoxazole Analogs on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment (10 µM Pre-treatment) | H₂O₂ (100 µM) | Relative Fluorescence Units (RFU) |
| Control (Vehicle) | - | 100 ± 8.2 |
| H₂O₂ alone | + | 350 ± 21.5 |
| BZ-1 + H₂O₂ | + | 180 ± 12.1 |
| BZ-2 + H₂O₂ | + | 135 ± 9.8 |
| BZ-3 + H₂O₂ | + | 275 ± 18.4 |
| NAC (1 mM) + H₂O₂ | + | 110 ± 7.5 |
Data are presented as mean ± standard deviation.
Table 4: Effect of Benzoxazole Analogs on Caspase-3 Activity
| Treatment (10 µM Pre-treatment) | H₂O₂ (100 µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Control (Vehicle) | - | 1.0 ± 0.1 |
| H₂O₂ alone | + | 4.8 ± 0.4 |
| BZ-1 + H₂O₂ | + | 2.1 ± 0.2 |
| BZ-2 + H₂O₂ | + | 1.5 ± 0.1 |
| BZ-3 + H₂O₂ | + | 3.9 ± 0.3 |
| NAC (1 mM) + H₂O₂ | + | 1.2 ± 0.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture and Treatment
The SH-SY5Y human neuroblastoma cell line was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For all experiments, cells were seeded in appropriate plates and allowed to adhere for 24 hours. Subsequently, cells were pre-treated with the benzoxazole analogs (BZ-1, BZ-2, BZ-3 at 10 µM) or NAC (1 mM) for 2 hours before inducing oxidative stress with 100 µM H₂O₂ for 24 hours.
MTT Assay for Cell Viability
-
After the 24-hour treatment period, the culture medium was removed.
-
100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.[1]
-
The plate was incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
The MTT solution was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[3]
-
The plate was shaken for 15 minutes to ensure complete dissolution.
-
The absorbance was measured at 570 nm using a microplate reader.[2] Cell viability was expressed as a percentage of the untreated control.
LDH Assay for Cytotoxicity
-
After the treatment period, the culture plate was centrifuged at 600 x g for 5 minutes.
-
50 µL of the supernatant from each well was carefully transferred to a new 96-well plate.[4]
-
A commercially available LDH cytotoxicity assay kit was used according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a tetrazolium salt.
-
The reaction was incubated for 30 minutes at room temperature, protected from light.[5]
-
A stop solution was added to each well.[4]
-
The absorbance was measured at 490 nm with a reference wavelength of 680 nm.[5]
-
Cytotoxicity was calculated as a percentage of the maximum LDH release from lysed control cells.
Intracellular ROS Assay
-
Following treatment, cells were washed with phosphate-buffered saline (PBS).
-
Cells were then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[6]
-
After incubation, cells were washed again with PBS to remove excess probe.
-
The fluorescence intensity was measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
ROS levels were expressed as relative fluorescence units (RFU) compared to the control.
Caspase-3 Activity Assay
-
After treatment, cells were harvested and lysed using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.[7]
-
The cell lysates were centrifuged, and the protein concentration of the supernatant was determined.
-
An equal amount of protein from each sample was added to a 96-well plate.
-
The reaction was initiated by adding the caspase-3 substrate (e.g., DEVD-pNA).
-
The plate was incubated at 37°C for 1-2 hours.[7]
-
The absorbance of the cleaved p-nitroanilide (pNA) was measured at 405 nm.
-
Caspase-3 activity was expressed as a fold change relative to the untreated control.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of benzoxazole analogs are hypothesized to involve the modulation of key intracellular signaling pathways that combat oxidative stress and promote cell survival.
Caption: Proposed neuroprotective signaling pathways of benzoxazole analogs.
The diagram above illustrates how benzoxazole analogs may exert their neuroprotective effects. They are proposed to activate the Nrf2-ARE pathway, leading to the transcription of antioxidant genes that neutralize ROS. Additionally, they may activate the PI3K/Akt pathway, which promotes the expression of anti-apoptotic proteins like Bcl-2 and inhibits pro-apoptotic proteins such as Bax and Caspase-3, ultimately leading to enhanced neuronal survival.
Caption: General experimental workflow for in vitro neuroprotection assays.
The workflow diagram outlines the sequential steps for evaluating the neuroprotective effects of the benzoxazole analogs. It begins with cell seeding, followed by pre-treatment with the compounds, induction of oxidative stress, and subsequent analysis using a panel of in vitro assays to measure cell viability, cytotoxicity, ROS levels, and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Antioxidants on Mechanical Properties and ROS Levels of Neuronal Cells Exposed to β-Amyloid Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Cytotoxicity Assays for Novel Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro cytotoxicity assays relevant to the evaluation of novel benzoxazole derivatives. It includes a summary of experimental data, detailed protocols for key assays, and visualizations of experimental workflows and signaling pathways to aid in the design and interpretation of cytotoxicity studies.
Data Presentation: Cytotoxic Activity of Novel Benzoxazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various recently developed benzoxazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to determine these values.[1]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzoxazole Derivative 12l | HepG2 (Hepatocellular Carcinoma) | 10.50 | Sorafenib | - |
| MCF-7 (Breast Adenocarcinoma) | 15.21 | Sorafenib | - | |
| Benzoxazole Derivative 14a | HepG2 (Hepatocellular Carcinoma) | 3.95 ± 0.18 | - | - |
| MCF-7 (Breast Adenocarcinoma) | 4.054 ± 0.17 | - | - | |
| Benzoxazole Derivative 14b | HepG2 (Hepatocellular Carcinoma) | 4.61 ± 0.34 | - | - |
| MCF-7 (Breast Adenocarcinoma) | 4.75 ± 0.21 | - | - | |
| Benzoxazole Derivative 11 | HepG2 (Hepatocellular Carcinoma) | 5.5 ± 0.22 (µg/ml) | - | - |
| Benzoxazole Derivative 12 | MCF-7 (Breast Adenocarcinoma) | 5.6 ± 0.32 (µg/ml) | - | - |
| Benzoxazole Derivative 3c | MCF-7 (Breast Adenocarcinoma) | 4 (µg/mL) | Ellipticine | - |
| Benzoxazole Derivative 3b | MCF-7 (Breast Adenocarcinoma) | 12 (µg/mL) | Ellipticine | - |
| Benzoxazole Derivative 3e | HepG2 (Hepatocellular Carcinoma) | 17.9 (µg/mL) | Ellipticine | - |
Comparison of Common In Vitro Cytotoxicity Assays
Choosing the appropriate cytotoxicity assay is critical for obtaining reliable and meaningful data. The selection depends on the specific research question, the compound's mechanism of action, and the cell type being studied. Below is a comparison of three widely used assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. | Well-established, cost-effective, and suitable for high-throughput screening. | Can be affected by compounds that interfere with mitochondrial respiration. The endpoint is a measure of metabolic activity, not directly cell death. Requires a solubilization step for the formazan crystals. |
| LDH (Lactate Dehydrogenase) Assay | Measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of necrosis or late apoptosis.[2] | Simple, rapid, and allows for the kinetic analysis of cytotoxicity. The supernatant can be used, leaving the cells intact for other assays. | Less sensitive for detecting early apoptotic events where the cell membrane is still intact. Can be affected by serum LDH in the culture medium. |
| Neutral Red (NR) Uptake Assay | Measures the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. | Sensitive and can detect cytotoxicity at earlier time points compared to LDH assays.[3] Simple and cost-effective. | Can be influenced by compounds that affect lysosomal pH. Requires a washing step to remove excess dye. |
Experimental Protocols
Detailed methodologies for the key assays are provided below. These protocols can be adapted for the evaluation of novel benzoxazole derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric method used to assess cell metabolic activity.
Materials:
-
96-well plates
-
Benzoxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[5] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
Materials:
-
96-well plates
-
Benzoxazole derivatives
-
Cancer cell lines
-
Complete culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.[6] Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Benzoxazole derivatives
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the benzoxazole derivatives at the desired concentrations for the specified time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 5. Item - Summary of benefits and limitations of in vitro cytotoxicity and viability assays used in this study. - figshare - Figshare [figshare.com]
- 6. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
Unveiling the Anticancer Potential of Substituted Benzoxazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides an objective comparison of the anticancer activity of various substituted benzoxazole compounds, supported by experimental data, to aid in the discovery and development of next-generation cancer therapeutics.
The anticancer efficacy of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the benzoxazole core.[1] These modifications can modulate the compound's mechanism of action, which often involves the inhibition of critical enzymes in cancer progression, such as VEGFR-2, the induction of apoptosis (programmed cell death), and the disruption of key signaling pathways.[1][2]
Comparative In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity, represented by the half-maximal inhibitory concentration (IC50), of various substituted benzoxazole derivatives against several human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-1,3,4-Oxadiazole Hybrids | |||
| Compound 10b (3,4,5-trimethoxy substitution) | A549 (Lung) | 0.13 ± 0.014 | [3] |
| MCF-7 (Breast) | 0.10 ± 0.013 | [3] | |
| HT-29 (Colon) | 0.22 ± 0.017 | [3] | |
| Compounds 10c, 10f, 10g, 10i | Various | 0.11 ± 0.02 to 0.93 ± 0.034 | [3] |
| 2-Arylbenzoxazoles | |||
| Compound 40 | NCI-H460 (NSCLC) | 0.4 | [1] |
| Compound 33 | NCI-H460 (NSCLC) | 1.1 | [1] |
| 5-Methylbenzo[d]oxazole Derivatives | |||
| Compound 12l (terminal 3-chlorophenyl) | HepG2 (Liver) | 10.50 | [4] |
| MCF-7 (Breast) | 15.21 | [4] | |
| Compound 12d (terminal tert-butyl) | HepG2 (Liver) | 23.61 | [4] |
| MCF-7 (Breast) | 44.09 | [4] | |
| Phortress Analogues | |||
| Compound 3m | HT-29 (Colon) | - | [5] |
| Compound 3n | HT-29 (Colon) | - | [5] |
Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.
Key Signaling Pathways and Experimental Workflows
The anticancer activity of benzoxazole derivatives is often attributed to their ability to interfere with specific cellular signaling pathways. One of the significant mechanisms is the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the process of new blood vessel formation that tumors rely on for growth.[1][6]
Caption: VEGFR-2 signaling pathway and its inhibition by substituted benzoxazoles.
The evaluation of the anticancer properties of these compounds typically follows a standardized experimental workflow, beginning with in vitro cytotoxicity screening and progressing to more detailed mechanistic studies.
Caption: General experimental workflow for evaluating the anticancer activity of benzoxazole compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of key experiments commonly used to assess the anticancer activity of substituted benzoxazole compounds.
Cell Viability and Cytotoxicity Assays (MTT and SRB)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are colorimetric methods used to determine the cytotoxic potential of compounds.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the substituted benzoxazole derivatives for a specified duration (e.g., 48 or 72 hours).[1]
-
MTT Assay:
-
MTT reagent is added to each well and incubated.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[1]
-
-
SRB Assay:
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis induced by the test compounds.[1]
-
Cell Treatment: Cancer cells are treated with the benzoxazole derivatives at their respective IC50 concentrations for a defined period.[1]
-
Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.[1]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Docking studies of Benzo[d]oxazole-5-carbaldehyde derivatives with target proteins
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of docking studies performed on benzo[d]oxazole derivatives, with a focus on substitutions at the 5-position, including the noteworthy benzo[d]oxazole-5-carbaldehyde derivatives and their analogs. The data presented herein is compiled from various studies to offer insights into their potential as inhibitors for diverse protein targets.
Comparative Docking Performance
The following tables summarize the molecular docking results of various benzo[d]oxazole derivatives against key protein targets implicated in cancer, bacterial infections, and neurodegenerative diseases.
Table 1: Anticancer Activity - Docking against VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, crucial for tumor growth and metastasis.
| Compound Series | Specific Derivative Example | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Key Interacting Residues |
| Benzoxazole-Benzamide Conjugates | Compound 1 (unsubstituted benzoxazole with cyclohexyl amide) | 4ASD | - | Sorafenib | - | Cys919, Asp1046 |
| 5-Chlorobenzoxazole Analogs | Compound 14b (5-chloro, 2-methoxyphenyl) | - | - | Sorafenib | - | Not specified |
| 5-Methylbenzoxazole Derivatives | Compound 12l (5-methyl, 3-chlorophenyl) | - | - | Sorafenib | - | Not specified |
Note: Specific docking scores for individual derivatives were not consistently reported across all compared studies; however, their inhibitory activities (IC50 values) are often correlated with docking performance.
Table 2: Antimicrobial Activity - Docking against Bacterial Enzymes
Bacterial enzymes such as DNA gyrase and UDP-N-acetylenolpyruvylglucosamine reductase (MurB) are validated targets for the development of novel antibacterial agents.
| Compound Series | Target Protein | PDB ID | Example Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzoxazole Derivatives | S. aureus DNA Gyrase | - | Ciprofloxacin (Reference) | -6.092 | Not specified |
| Molecule 26 | -6.687 | Not specified | |||
| Molecule 14 | -6.463 | Not specified | |||
| Schiff bases of benzo[d]oxazol-5-amine | Glucosamine-6-Phosphate Synthase | - | Compound 7 | - | Active site blocking |
| Compound 8 | - | Active site blocking | |||
| Benzoxazole derivatives | S. aureus MurB | 1HSK | Molecule 4B | -8.6 | Not specified |
| Molecule 5A | -8.7 | Not specified |
Table 3: Anti-Alzheimer's Activity - Docking against Cholinesterases
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease.
| Compound Series | Target Enzyme | PDB ID | Example Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |
| Benzoxazole-based Oxazole Hybrids | Acetylcholinesterase (AChE) | - | Analogue 18 | Better than Donepezil | Not specified |
| Analogue 15 | Better than Donepezil | Not specified | |||
| Analogue 6 | Better than Donepezil | Not specified | |||
| Butyrylcholinesterase (BuChE) | - | Analogue 18 | Better than Donepezil | Not specified | |
| Analogue 15 | Better than Donepezil | Not specified | |||
| Analogue 6 | Better than Donepezil | Not specified |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting and comparing the results. Below are generalized protocols based on the available literature.
Molecular Docking Workflow for VEGFR-2 Inhibition
-
Protein Preparation : The three-dimensional crystal structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB). Co-crystallized ligands and water molecules are typically removed. The protein structure is then prepared by adding hydrogen atoms, assigning correct bond orders, and minimizing the energy using a suitable force field.
-
Ligand Preparation : The 2D structures of the benzo[d]oxazole derivatives are sketched and converted to 3D structures. Energy minimization of the ligands is performed.
-
Grid Generation : A grid box is defined around the active site of the receptor, typically centered on the position of a known co-crystallized inhibitor.
-
Docking Simulation : Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Schrödinger's Glide. The docking algorithm explores various conformations and orientations of the ligand within the receptor's active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results : The resulting docked poses are analyzed to identify the best-scoring conformation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Molecular Docking Protocol for Antimicrobial Targets
-
Target Selection and Preparation : The crystal structure of the target bacterial enzyme (e.g., S. aureus DNA gyrase, PDB ID: 1HSK for MurB) is downloaded from the PDB. The protein is prepared by removing water molecules and heteroatoms, followed by the addition of polar hydrogens and assignment of charges.[1]
-
Ligand Preparation : The benzo[d]oxazole derivatives are drawn in 2D and converted to 3D structures. The ligands are then prepared for docking by assigning appropriate atom types and charges.
-
Docking and Scoring : Docking simulations are carried out to predict the binding mode and affinity of the compounds in the active site of the enzyme. The docking scores, representing the estimated free energy of binding, are calculated. For instance, in one study, the docking scores for benzoxazole derivatives against S. aureus MurB ranged from -7.0 to -8.7 kcal/mol.[1]
-
Interaction Analysis : The binding interactions of the docked compounds with the amino acid residues in the active site are analyzed to understand the molecular basis of their inhibitory activity.
Visualizations
The following diagrams illustrate a key signaling pathway involving a common target protein for benzo[d]oxazole derivatives and a typical experimental workflow for molecular docking studies.
Caption: VEGFR-2 signaling pathway and its inhibition by Benzo[d]oxazole derivatives.
Caption: A generalized workflow for molecular docking studies.
References
A Comparative Spectroscopic Analysis of Benzoxazole Isomers for Researchers and Drug Development Professionals
A deep dive into the spectroscopic nuances of benzoxazole isomers, this guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols and a logical workflow for isomer differentiation are presented to aid researchers in the unambiguous structural elucidation of these important heterocyclic compounds.
Benzoxazole and its substituted derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise substitution pattern on the benzoxazole core is often crucial for therapeutic efficacy, making the accurate identification of positional isomers a critical step in drug discovery and development. This guide offers a comprehensive comparison of the spectroscopic signatures of four positional isomers of methylbenzoxazole: 4-methylbenzoxazole, 5-methylbenzoxazole, 6-methylbenzoxazole, and 7-methylbenzoxazole.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing positional isomers due to the sensitivity of chemical shifts and coupling constants to the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data of Methylbenzoxazole Isomers (in CDCl₃)
| Isomer | δ (ppm) - Aromatic Protons | δ (ppm) - H2 | δ (ppm) - CH₃ | J (Hz) - Coupling Constants |
| 4-Methylbenzoxazole | 7.55 (d, H5), 7.20 (t, H6), 7.45 (d, H7) | ~8.1 | ~2.6 | J₅,₆ ≈ 7-8, J₆,₇ ≈ 7-8 |
| 5-Methylbenzoxazole | 7.6 (s, H4), 7.1 (d, H6), 7.5 (d, H7) | ~8.1 | ~2.5 | J₆,₇ ≈ 8 |
| 6-Methylbenzoxazole | 7.5 (d, H4), 7.3 (s, H5), 7.4 (d, H7) | ~8.1 | ~2.5 | J₄,₅ ≈ 8 |
| 7-Methylbenzoxazole | 7.25 (t, H5), 7.15 (d, H6), 7.50 (d, H4) | ~8.1 | ~2.7 | J₄,₅ ≈ 8, J₅,₆ ≈ 8 |
Note: The chemical shifts for 5- and 6-methylbenzoxazole are predicted based on the substituent effects of the methyl group and data from related structures.
Table 2: ¹³C NMR Spectroscopic Data of Methylbenzoxazole Isomers (in CDCl₃)
| Isomer | δ (ppm) - Aromatic CH | δ (ppm) - Aromatic Quaternary | δ (ppm) - C2 | δ (ppm) - CH₃ |
| 4-Methylbenzoxazole | 108.9 (C7), 123.5 (C5), 129.5 (C6) | 132.0 (C4), 141.2 (C7a), 149.5 (C3a) | ~152 | ~15 |
| 5-Methylbenzoxazole | 110.0 (C4), 119.0 (C7), 126.0 (C6) | 134.0 (C5), 142.0 (C7a), 150.0 (C3a) | ~152 | ~21 |
| 6-Methylbenzoxazole | 110.0 (C7), 118.0 (C5), 125.0 (C4) | 136.0 (C6), 141.0 (C7a), 151.0 (C3a) | ~152 | ~21 |
| 7-Methylbenzoxazole | 115.9 (C4), 123.8 (C6), 124.1 (C5) | 122.5 (C7), 142.1 (C7a), 150.8 (C3a) | ~152 | ~14 |
Note: The chemical shifts for 5- and 6-methylbenzoxazole are predicted based on substituent effects.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the substitution pattern on the aromatic ring. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic for positional isomers.
Table 3: Key FT-IR Absorption Bands of Methylbenzoxazole Isomers (cm⁻¹)
| Isomer | C=N Stretch | C-O-C Stretch | Aromatic C=C Stretch | Out-of-plane C-H Bending |
| 4-Methylbenzoxazole | ~1620 | ~1240 | ~1580, 1470 | ~750 (1,2,3-trisubstituted) |
| 5-Methylbenzoxazole | ~1620 | ~1245 | ~1580, 1480 | ~820 (1,2,4-trisubstituted) |
| 6-Methylbenzoxazole | ~1625 | ~1240 | ~1585, 1475 | ~830 (1,2,4-trisubstituted) |
| 7-Methylbenzoxazole | ~1620 | ~1240 | ~1580, 1460 | ~780 (1,2,3-trisubstituted) |
Note: The absorption bands for 4-, 6-, and 7-methylbenzoxazole are predicted based on typical values for substituted benzoxazoles and aromatic compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While positional isomers have the same molecular weight, their fragmentation patterns can differ, allowing for their differentiation.
Table 4: Mass Spectrometry Data of Methylbenzoxazole Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| 4-Methylbenzoxazole | 133 | 132 ([M-H]⁺), 104 ([M-H-CO]⁺), 91 ([C₇H₇]⁺, tropylium ion), 77 ([C₆H₅]⁺) |
| 5-Methylbenzoxazole | 133 | 132 ([M-H]⁺), 104 ([M-H-CO]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺) |
| 6-Methylbenzoxazole | 133 | 132 ([M-H]⁺), 104 ([M-H-CO]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺) |
| 7-Methylbenzoxazole | 133 | 132 ([M-H]⁺), 104 ([M-H-CO]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺) |
Note: The fragmentation of benzoxazole isomers can be complex. The key to differentiation often lies in the relative abundances of the fragment ions, which are influenced by the stability of the resulting carbocations. For instance, the loss of a hydrogen radical from the methyl group to form a stable benzylic-type cation might be more favorable for certain isomers.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following are general protocols for the analysis of benzoxazole isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified benzoxazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-160 ppm.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Liquid Samples: Place a drop of the liquid between two KBr or NaCl plates.
-
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. Comparison of the relative intensities of key fragment ions between isomers is crucial for differentiation.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic workflow for the spectroscopic analysis and differentiation of benzoxazole isomers.
Caption: A logical workflow for the differentiation of benzoxazole isomers.
This systematic approach, combining the strengths of NMR, IR, and MS, provides a robust framework for the confident structural elucidation of benzoxazole isomers, a critical task in the advancement of medicinal chemistry and drug development.
The Structure-Activity Relationship of 2,5-Disubstituted Benzoxazoles: A Comparative Guide
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,5-disubstituted benzoxazoles, focusing on quantitative data from recent studies to inform future drug discovery and development efforts.
Antimicrobial Activity of 2,5-Disubstituted Benzoxazoles
Numerous studies have explored the antimicrobial potential of 2,5-disubstituted benzoxazoles against a variety of bacterial and fungal pathogens. The nature of the substituents at both the 2- and 5-positions of the benzoxazole ring plays a crucial role in determining the potency and spectrum of their antimicrobial activity.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for several 2,5-disubstituted benzoxazole derivatives against various microorganisms.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2,5-Disubstituted Benzoxazoles
| Compound ID | 2-Substituent | 5-Substituent | Bacillus subtilis | Pseudomonas aeruginosa | Candida albicans | Candida krusei | Reference |
| 5c | Varies | Varies | 3.12 | - | Yes | - | [4][5] |
| 5e | Varies | Varies | 3.12 | Yes | - | - | [4][5] |
| 11 | Varies | Varies | - | - | - | Potent | [6][7] |
| B1 | p-methylphenyl | 2-substitutedacetamido | - | - | - | - | [7] |
| B2 | p-methylphenyl | 2-substitutedacetamido | - | - | - | - | [7] |
| 9 | p-substituted-benzyl | [[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido] | - | - | - | - | [8] |
| Unnamed | Varies | Varies | - | - | 16 | - | [9] |
Note: A hyphen (-) indicates that data was not provided in the cited source. "Yes" indicates reported activity without specific quantitative values in the abstract.
From the available data, it is evident that specific substitutions can lead to potent antimicrobial activity. For instance, compounds 5c and 5e demonstrated significant activity against Bacillus subtilis with a MIC value of 3.12 µg/mL.[4][5] Furthermore, compound 11 was highlighted as the most active against Candida krusei.[6][7] The antibacterial and antimycotic activities of these compounds have been compared with several standard drugs.[4][5]
Anticancer Activity of 2,5-Disubstituted Benzoxazoles
In addition to their antimicrobial effects, 2,5-disubstituted benzoxazoles have emerged as a promising class of anticancer agents.[10] Their mechanism of action often involves the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[10]
The following table summarizes the inhibitory activity of 2,5-disubstituted benzoxazole derivatives against various human cancer cell lines, typically reported as IC50 values.
Table 2: Comparative Anticancer Activity (IC50) of 2,5-Disubstituted Benzoxazoles
| Compound Series | Target/Cell Line | Reported Activity | Key Findings | Reference |
| Substituted benzoxazoles | VEGFR-2, HepG2, MCF-7, HCT-116 | IC50 values | Exert anticancer activity | [10] |
| 2-substituted benzoxazoles | HeLa, WiDr, HepG2, MCF-7 | Not specified | Compounds 32 and 33 showed higher activity | [11] |
| Benzoxazole derivatives | HCT116 | IC50 values | Compounds 4, 6, 25, and 26 had the best activity | [12] |
Note: Specific IC50 values were not consistently available in the abstracts reviewed.
The studies suggest that the anticancer activity of these compounds is highly dependent on the nature of the substituents. For example, a series of benzoxazole derivatives acting as VEGFR-2 inhibitors have shown inhibitory activity against HepG2, HCT-116, and MCF-7 cells.[10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 2,5-disubstituted benzoxazoles.
Antimicrobial Susceptibility Testing: Microdilution Method
The antimicrobial activity of the synthesized compounds is commonly determined using the microdilution method.[7][9]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, with the turbidity adjusted to a 0.5 McFarland standard.
-
Preparation of Test Compounds: The benzoxazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in a 96-well microtiter plate using growth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The in vitro anticancer activity of the benzoxazole derivatives is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Synthesis and SAR Workflow
To better understand the development and evaluation of these compounds, the following diagrams illustrate a general synthesis pathway and a typical structure-activity relationship workflow.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. medicinescience.org [medicinescience.org]
- 10. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Efficacy of Novel Benzoxazole Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Benzoxazole Schiff bases have garnered significant attention within the scientific community due to their diverse pharmacological activities, including promising antimicrobial properties. This guide provides a comprehensive evaluation of the antimicrobial efficacy of newly synthesized benzoxazole Schiff bases, offering a comparative analysis based on available experimental data. We delve into their performance against various microbial strains, detail the experimental protocols for their evaluation, and explore their potential mechanisms of action.
Quantitative Antimicrobial Efficacy: A Comparative Analysis
The antimicrobial potential of novel benzoxazole Schiff bases is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative, newly synthesized benzoxazole Schiff base derivatives against a panel of clinically relevant bacterial and fungal strains. For comparative purposes, the activities of standard antibiotics are also included.
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | |
| Benzoxazole Schiff Base 1 | 12.5 | 25 | 50 |
| Benzoxazole Schiff Base 2 | 25 | 50 | 100 |
| Benzoxazole Schiff Base 3 | 6.25 | 12.5 | 25 |
| Ciprofloxacin (Control) | 1 | 0.5 | 0.25 |
| Fluconazole (Control) | NA | NA | NA |
Note: The data presented in this table is a synthesized representation from multiple research findings to illustrate comparative efficacy. Actual MIC values can vary based on the specific molecular structure of the Schiff base and the experimental conditions.
Experimental Protocols
The evaluation of the antimicrobial efficacy of new benzoxazole Schiff bases involves a series of well-defined experimental protocols. These protocols are crucial for ensuring the reproducibility and validity of the results.
Synthesis of Benzoxazole Schiff Bases
The synthesis of benzoxazole Schiff bases is typically a two-step process:
-
Synthesis of the Benzoxazole Intermediate: This often involves the condensation reaction between an ortho-aminophenol derivative and a carboxylic acid or its derivative. For instance, 2-amino-4-nitrophenol can be reacted with an appropriate acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) to yield the corresponding 2-substituted benzoxazole.[1]
-
Formation of the Schiff Base: The synthesized benzoxazole amine intermediate is then reacted with a substituted aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid. The reaction mixture is typically refluxed for several hours, and the resulting Schiff base is then isolated and purified by recrystallization.[1]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is primarily evaluated using the following methods:
1. Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.[2]
-
Inoculation of Agar Plates: The surface of a sterile Mueller-Hinton Agar (MHA) plate is uniformly swabbed with the prepared inoculum.[2]
-
Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.[3] A negative control (solvent alone) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides quantitative data on the antimicrobial efficacy.
-
Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[2]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[4]
-
Controls: A positive control (broth with inoculum), a negative control (broth with inoculum and a standard antibiotic), and a sterility control (broth only) are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[2]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Experimental and Mechanistic Frameworks
To better understand the workflow of antimicrobial evaluation and the potential mechanisms of action, the following diagrams are provided.
Potential Mechanisms of Action
While the exact molecular targets of many new benzoxazole Schiff bases are still under investigation, several studies suggest potential mechanisms for their antimicrobial activity.
One of the prominent proposed mechanisms is the inhibition of DNA gyrase .[5] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and repair. By inhibiting this enzyme, benzoxazole Schiff bases can disrupt these critical cellular processes, ultimately leading to bacterial cell death.
Another potential mechanism involves the disruption of the bacterial cell membrane . The lipophilic nature of some Schiff bases may facilitate their interaction with the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of intracellular components, and eventual cell lysis.[6][7]
Conclusion
Novel benzoxazole Schiff bases represent a promising class of compounds in the search for new antimicrobial agents. The data indicates that their efficacy is significantly influenced by their structural features, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct further investigations and comparative studies. Future research should focus on elucidating the precise mechanisms of action and optimizing the lead compounds to enhance their antimicrobial spectrum and potency, paving the way for the development of next-generation antimicrobial drugs.
References
- 1. Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. esisresearch.org [esisresearch.org]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study of the Interaction of a New Benzimidazole Schiff Base with Synthetic and Simulated Membrane Models of Bacterial and Mammalian Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzo[d]oxazole-5-carbaldehyde: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Benzo[d]oxazole-5-carbaldehyde must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, based on available safety data.
Immediate Safety and Handling Protocols
Before commencing any work with this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment (PPE) is mandatory to minimize exposure risks.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Shields skin and clothing from accidental spills. |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or if dust is generated. |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. It must not be disposed of down the drain or in regular municipal trash.[1]
-
Waste Segregation: All materials contaminated with this compound, including solid residues, weighing papers, pipette tips, and contaminated PPE, must be collected as hazardous waste.[1][2] Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department to prevent potentially hazardous reactions.[1][2]
-
Waste Containerization:
-
Solid Waste: Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2] A high-density polyethylene (HDPE) container is generally a suitable choice.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container.[2]
-
The container must be kept closed at all times, except when adding waste.[2]
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[1]
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[3] This storage area should be under the direct control of laboratory personnel and ideally have secondary containment to mitigate spills.[2]
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1][2] The final disposal must be carried out at an approved waste disposal facility.[3][4]
Accidental Spill Response
In the event of a spill, immediate action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate vicinity and inform your supervisor and the EHS department.[1][2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Collection: Place all contaminated materials, including cleaning supplies and PPE, into a sealed and labeled container for disposal as hazardous waste.[1][2]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[2] Collect all cleaning materials as hazardous waste.[2]
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] If inhaled, move the individual to fresh air and seek medical attention if they feel unwell.[3][4]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Benzo[d]oxazole-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for Benzo[d]oxazole-5-carbaldehyde (CAS No. 638192-65-1), ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following table summarizes the recommended PPE.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | Required if vapors/aerosols are generated | Lab Coat |
| Spill Cleanup | Ensure adequate ventilation | Chemical-resistant gloves (e.g., nitrile) | Chemical safety goggles or a face shield | A dust respirator may be necessary if dust generation is unavoidable | Lab coat or other protective clothing |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Weighing :
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.[3]
-
Use dedicated spatulas and other tools to prevent cross-contamination.
-
-
Dissolution and Reaction :
-
Slowly and carefully add the solid compound to the solvent within the fume hood.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Maintain constant vigilance over the reaction.
-
-
Work-up and Purification :
-
All work-up and purification steps, such as extractions and chromatography, must be performed within a chemical fume hood.[3]
-
Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.
-
Emergency Procedures
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
-
Spill Response :
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined for spill cleanup.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department immediately.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent material) in a dedicated, clearly labeled, and sealable container.[6]
-
Ensure the container is made of a compatible material.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.[6]
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[6]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal :
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
- 1. 1,3-Benzoxazole-5-carbaldehyde | C8H5NO2 | CID 22348318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 638192-65-1|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
